FEN1-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLWTUYSKADJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FEN1-IN-4: A Technical Guide to its Mechanism of Action in DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing pivotal roles in both DNA replication and repair. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of FEN1-IN-4, a small molecule inhibitor of FEN1, detailing its mechanism of action, its impact on DNA repair pathways, and its potential as a targeted anti-cancer agent. A key focus is the principle of synthetic lethality, where inhibition of FEN1 proves particularly cytotoxic to cancer cells harboring pre-existing defects in DNA repair, such as mutations in BRCA1 and BRCA2. This document summarizes key quantitative data, provides detailed experimental protocols for assessing FEN1 inhibition, and visualizes the complex molecular interactions and pathways involved.
FEN1: A Key Player in DNA Metabolism
FEN1 is a structure-specific endonuclease with multiple nuclease activities essential for several DNA metabolic pathways[1]. Its primary functions include:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA flaps that are displaced by DNA polymerase, allowing for the ligation of Okazaki fragments into a continuous DNA strand[1].
-
Long-Patch Base Excision Repair (LP-BER): In response to DNA damage from oxidation or alkylation, FEN1 participates in the LP-BER pathway by excising the displaced DNA flap containing the lesion, a crucial step for restoring the correct DNA sequence[2][3].
-
Stalled Replication Fork Rescue and Telomere Maintenance: FEN1 also contributes to the resolution of stalled replication forks and the maintenance of telomere stability, further highlighting its importance in preserving genomic integrity[1].
Given its central role, the inhibition of FEN1 presents a promising strategy for cancer therapy, particularly in tumors that are heavily reliant on FEN1-mediated DNA repair due to other deficiencies in their DNA damage response (DDR) network.
This compound: A Potent and Specific Inhibitor
This compound is a small molecule inhibitor of human FEN1 (hFEN1) that has demonstrated significant potential in preclinical studies.
Quantitative Data on FEN1 Inhibitors
The following table summarizes key quantitative data for this compound and other notable FEN1 inhibitors.
| Inhibitor | Target | IC50 | Cell-based Assay Notes | Reference |
| This compound | hFEN1-336Δ | 30 nM | Abrogated mitochondrial DNA fragmentation and release. | [4] |
| PTPD | hFEN1 | 22 nM | Selectively killed BRCA2-mutant ovarian cancer cells. | [1] |
| SC13 | hFEN1 | Not specified | Sensitized cervical cancer cells to radiotherapy and paclitaxel. | [5][6][7] |
| Compound C8 | hFEN1 | ~3 µM (PEO1) | Selectively killed BRCA1/2-defective cell lines. | [8] |
| Compound C16 | hFEN1 | Not specified | Showed greater reduction in survival of BRCA2-mutant cells compared to proficient cells. | [8] |
| LNT1 | FEN1/EXO1 | 1.4 µM to 15.7 µM | Showed synergy with PARP inhibitors in triple-negative breast cancer cell lines. | [9] |
Mechanism of Action: Exploiting Synthetic Lethality
The primary mechanism through which FEN1 inhibitors like this compound exhibit anti-cancer activity is through the concept of synthetic lethality . This occurs when the inhibition of FEN1 in a cell that already has a deficiency in another DNA repair pathway (e.g., Homologous Recombination) leads to cell death, while the inhibition of FEN1 in a healthy cell is not lethal.
Cancers with mutations in the BRCA1 or BRCA2 genes are deficient in Homologous Recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). These cells become highly dependent on other DNA repair pathways, including LP-BER where FEN1 is a key player, to survive. By inhibiting FEN1 with this compound, this compensatory repair mechanism is shut down, leading to an accumulation of DNA damage, replication stress, and ultimately, selective killing of the cancer cells[1][10].
Impact on DNA Repair Pathways
Inhibition of FEN1 by this compound disrupts the normal functioning of LP-BER. This leads to the accumulation of unprocessed DNA flap intermediates. In the context of a BRCA-deficient background, the cell is unable to effectively repair the resulting DNA lesions, leading to genomic instability and apoptosis[1].
The following diagram illustrates the central role of FEN1 in the Long-Patch Base Excision Repair (LP-BER) pathway and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of FEN1 inhibitors.
Fluorescence-Based FEN1 Activity Assay
This assay measures the enzymatic activity of FEN1 by monitoring the cleavage of a fluorescently labeled DNA substrate.
Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore (e.g., 6-FAM) on the flap and a quencher (e.g., BHQ-1) on the complementary strand. In the intact substrate, the proximity of the quencher suppresses the fluorescence. Upon cleavage of the flap by FEN1, the fluorophore is released, leading to an increase in fluorescence that can be measured over time.
Materials:
-
Purified recombinant human FEN1 protein.
-
FEN1 inhibitor (e.g., this compound).
-
Fluorescently labeled DNA flap substrate (e.g., from Integrated DNA Technologies):
-
Flap Oligonucleotide: 5'-[6-FAM]GATGACGAGCAGTCCT-3'
-
Template Oligonucleotide: 5'-AGGCGAAGGAGGACTGC TCGTCATC[BHQ-1]-3'
-
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a stock solution of the DNA substrate by annealing the flap and template oligonucleotides in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes and slowly cool to room temperature.
-
Prepare serial dilutions of the FEN1 inhibitor in the assay buffer.
-
In a 384-well plate, add 10 µL of the FEN1 inhibitor dilution (or buffer for control).
-
Add 20 µL of FEN1 protein (e.g., 1 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the DNA substrate (e.g., 50 nM final concentration).
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
The following diagram outlines the workflow for this assay.
Clonogenic Survival Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Principle: Cells are treated with a FEN1 inhibitor, and their ability to form colonies over a period of several days to weeks is quantified. This provides a measure of cell reproductive death.
Materials:
-
Cancer cell lines (e.g., BRCA-proficient and -deficient pairs).
-
Complete cell culture medium.
-
FEN1 inhibitor (e.g., this compound).
-
6-well plates.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS).
-
Fixation solution (e.g., 10% formalin or a 1:7 mixture of acetic acid and methanol).
-
Staining solution (0.5% crystal violet in methanol).
Procedure:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, count them, and seed a known number of cells (e.g., 500-2000 cells/well, depending on the cell line's plating efficiency) into 6-well plates. Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of the FEN1 inhibitor for a defined period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Fix the colonies by removing the medium, washing with PBS, and adding the fixation solution for 15-30 minutes.
-
Stain the colonies with crystal violet solution for 30-60 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs).
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. This can be detected using a specific antibody, and the resulting foci can be visualized and quantified by fluorescence microscopy. An increase in γH2AX foci indicates an increase in DNA damage.
Materials:
-
Cells grown on coverslips in a multi-well plate.
-
FEN1 inhibitor.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary antibody: fluorescently labeled anti-primary antibody (e.g., Alexa Fluor 488).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Seed cells on coverslips and treat with the FEN1 inhibitor for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Conclusion and Future Directions
This compound and other FEN1 inhibitors represent a promising class of targeted therapies for cancers with deficiencies in DNA repair, particularly those with BRCA1/2 mutations. The mechanism of synthetic lethality provides a clear rationale for their selective cytotoxicity towards cancer cells while sparing healthy tissues. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of FEN1 inhibitors.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of FEN1 inhibitors for in vivo applications, identifying additional biomarkers of sensitivity beyond BRCA mutations, and exploring rational combination therapies to overcome potential resistance mechanisms. The continued elucidation of the intricate roles of FEN1 in DNA metabolism will undoubtedly pave the way for novel and effective cancer treatments.
References
- 1. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. primo.uvm.edu [primo.uvm.edu]
FEN1-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy.[1] Overexpression of FEN1 is observed in numerous cancers and is associated with tumor progression and resistance to chemotherapy.[2][3] FEN1-IN-4 is a potent inhibitor of FEN1, demonstrating significant potential for therapeutic development. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and biological evaluation of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Discovery and Mechanism of Action
This compound, also known as FEN1 Inhibitor C2, JUN93587, and Compound 2, was identified as a potent inhibitor of human FEN1 (hFEN1).[4] It belongs to a class of N-hydroxyurea compounds that were discovered through high-throughput screening efforts aimed at identifying novel FEN1 inhibitors.[5]
The primary mechanism of action of this compound is the blockage of substrate entry to the FEN1 active site.[6] Crystallographic studies have shown that N-hydroxyurea inhibitors bind to the active site and coordinate with the catalytic magnesium ions, thereby preventing the DNA substrate from accessing the catalytic machinery necessary for cleavage.[5][6] This inhibition of FEN1's endonuclease activity leads to an accumulation of unprocessed DNA flap structures, which can trigger DNA damage responses and ultimately lead to cell death, particularly in cancer cells with existing DNA repair deficiencies.[7]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference(s) |
| IC50 (hFEN1-336Δ) | 30 nM | Human (in vitro, cell-free) | [4][8] |
| Cellular EC50 (CETSA) | 5.1 µM | Human SW620 colon cancer cells | [9] |
Chemical Synthesis Pathway
The chemical synthesis of this compound, or 1-(cyclopropylmethyl)-3-hydroxy-2,4(1H,3H)-quinazolinedione, can be achieved through a multi-step process starting from anthranilic acid. A plausible synthetic route is outlined below, based on established methods for the synthesis of N-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones.
Detailed Synthesis Protocol (Proposed):
Step 1: Synthesis of Isatoic Anhydride from Anthranilic Acid Anthranilic acid is reacted with phosgene or a safer alternative like triphosgene in an appropriate solvent such as THF to yield isatoic anhydride.
Step 2: Synthesis of 3-Hydroxy-2,4(1H,3H)-quinazolinedione Isatoic anhydride is first reacted with 1,1'-carbonyldiimidazole (CDI) in toluene under reflux. Subsequently, O-benzylhydroxylamine is added, and the reaction is refluxed further. The intermediate is then cyclized using a strong base like sodium hydroxide in ethanol under reflux. Finally, the benzyl protecting group is removed by treatment with hydrobromic acid in acetic acid or through catalytic hydrogenation (H2, Pd/C) to yield 3-hydroxy-2,4(1H,3H)-quinazolinedione.[4]
Step 3: Synthesis of this compound (N-Alkylation) 3-Hydroxy-2,4(1H,3H)-quinazolinedione is alkylated at the N-1 position using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 80°C) to afford the final product, this compound.[4]
Experimental Protocols
FEN1 Inhibition Assay (Fluorescence-Based)
This assay is used to determine the in vitro inhibitory activity of compounds against FEN1.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
FEN1-IN-4: A Technical Guide to its Impact on Okazaki Fragment Maturation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing a central role in DNA replication and repair. Specifically, its function in Okazaki fragment maturation is indispensable for the accurate and efficient synthesis of the lagging DNA strand. The dysregulation of FEN1 has been implicated in various cancers, making it a compelling target for therapeutic intervention. FEN1-IN-4 is a small molecule inhibitor of FEN1 that has shown promise in preclinical studies. This technical guide provides an in-depth analysis of the effect of this compound on Okazaki fragment maturation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development efforts.
Introduction to FEN1 and Okazaki Fragment Maturation
During DNA replication, the lagging strand is synthesized discontinuously in short segments known as Okazaki fragments. Each fragment is initiated by an RNA primer, which must be removed and replaced with DNA to create a continuous strand. This process, termed Okazaki fragment maturation, is a highly coordinated multi-step pathway.[1][2]
The key steps involving FEN1 are:
-
Strand Displacement: DNA Polymerase δ (Pol δ), upon encountering the 5' end of the preceding Okazaki fragment, displaces the RNA primer and a short stretch of DNA, creating a single-stranded "flap."[1]
-
Flap Cleavage: FEN1, a structure-specific endonuclease, recognizes this 5' flap structure and cleaves it at the single-strand/double-strand DNA junction.[1][3] This action is crucial for removing the RNA primer and any associated initiator DNA.
-
Ligation: Following flap removal, DNA Ligase I seals the remaining nick, joining the Okazaki fragments into a continuous lagging strand.[1]
FEN1's activity is tightly regulated through interactions with other proteins, most notably the Proliferating Cell Nuclear Antigen (PCNA), which acts as a sliding clamp to enhance FEN1's processivity and recruitment to the replication fork.[1][4]
This compound: A Potent Inhibitor of FEN1
This compound is a small molecule inhibitor that targets the enzymatic activity of human FEN1 (hFEN1).[5] Its mechanism of action involves binding to the active site of FEN1, thereby preventing the cleavage of the 5' flap structure essential for Okazaki fragment maturation.[6]
Quantitative Data on this compound Efficacy
The potency of this compound and other FEN1 inhibitors has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor.
| Inhibitor | Assay Type | Target | IC50 | Cell Line(s) | Reference |
| This compound | Cell-free assay | hFEN1-336Δ | 30 nM | - | [5] |
| FEN1 Inhibitor C20 | Cell proliferation | FEN1 | 12.5 µM | A549 (NSCLC) | [7] |
| FEN1 Inhibitor C20 | Cell proliferation | FEN1 | 22.1 µM | H1299 (NSCLC) | [7] |
| FEN1 Inhibitor C20 | Cell proliferation | FEN1 | 20.8 µM | H460 (NSCLC) | [7] |
| FEN1 Inhibitor 1 | Cell proliferation (GI50) | FEN1 | 15.5 µM (mean) | 212 cancer cell lines | [8][9] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and the form of the enzyme used. The GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Impact of this compound on Okazaki Fragment Maturation Signaling Pathway
The inhibition of FEN1 by this compound disrupts the normal progression of Okazaki fragment maturation, leading to the accumulation of unprocessed flaps. This triggers a cascade of cellular responses, including DNA damage signaling and cell cycle arrest.
Caption: this compound inhibits FEN1, disrupting Okazaki fragment maturation.
Experimental Protocols
FEN1 Cleavage Assay (Fluorescence-Based)
This assay measures the endonuclease activity of FEN1 on a synthetic DNA substrate.
Materials:
-
Recombinant human FEN1 protein
-
FEN1 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
Fluorogenic DNA substrate: A synthetic oligonucleotide construct with a 5' flap labeled with a fluorophore (e.g., 6-FAM) and a quencher (e.g., BHQ-1) positioned to quench the fluorescence when the substrate is intact.[10] Upon cleavage by FEN1, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
-
This compound or other test compounds
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in FEN1 reaction buffer.
-
In a 384-well plate, add a defined amount of recombinant FEN1 protein to each well, except for the no-enzyme control wells.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic DNA substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for 6-FAM) at regular intervals for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction from the linear phase of the fluorescence increase over time.
-
Determine the IC50 value of this compound by plotting the percentage of FEN1 activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a fluorescence-based FEN1 cleavage assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 or IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
γH2AX Staining for DNA Damage (Flow Cytometry)
This protocol detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks, which can be an indirect consequence of stalled replication forks due to FEN1 inhibition.[11][12]
Materials:
-
Cells treated with this compound or control
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization and wash them with cold PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes on ice.
-
Wash the cells with PBS and block non-specific antibody binding by incubating in blocking buffer for 30 minutes.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells with PBS and then incubate them with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS and resuspend them in a suitable buffer for flow cytometry.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity in this compound treated cells compared to control cells indicates an increase in DNA damage.
Caption: Workflow for γH2AX staining and flow cytometry analysis.
Conclusion and Future Directions
This compound represents a promising tool for investigating the intricacies of Okazaki fragment maturation and for the development of novel anticancer therapeutics. By potently inhibiting FEN1, this small molecule disrupts a fundamental process in DNA replication, leading to DNA damage and cell death, particularly in cancer cells that may have a higher reliance on FEN1 activity. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the effects of this compound and other FEN1 inhibitors.
Future research should focus on:
-
Elucidating the detailed molecular interactions between this compound and the FEN1 active site.
-
Investigating the synergistic effects of this compound with other DNA damage response inhibitors or conventional chemotherapeutics.
-
Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of cancer.
-
Identifying predictive biomarkers of sensitivity to FEN1 inhibition to enable patient stratification in future clinical trials.
A deeper understanding of the impact of FEN1 inhibitors on Okazaki fragment maturation will undoubtedly pave the way for innovative and effective cancer treatment strategies.
References
- 1. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclease - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Impact of FEN1-IN-4 on Genomic Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a compelling target for cancer therapy. Its inhibition can lead to genomic instability and cell death, particularly in cancer cells with existing DNA damage response deficiencies. This technical guide explores the impact of FEN1-IN-4, a potent FEN1 inhibitor, on genomic stability. We will delve into the molecular mechanisms, present quantitative data on its cellular effects, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved.
Introduction to FEN1 and its Inhibition
Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for two major cellular processes: Okazaki fragment maturation during lagging-strand DNA synthesis and long-patch base excision repair (LP-BER). By removing 5' RNA-DNA flaps, FEN1 ensures the integrity of newly synthesized DNA.[1] Given its crucial role, FEN1 is often overexpressed in various cancers, contributing to their proliferative capacity and resistance to DNA-damaging agents.
This compound is a small molecule inhibitor that targets the catalytic activity of FEN1. It has been shown to have an IC50 of 30 nM for human FEN1 (hFEN1-336Δ) in cell-free assays.[2] By blocking FEN1's function, this compound disrupts DNA replication and repair, leading to the accumulation of DNA damage and ultimately, cell death. This makes it a promising candidate for cancer therapy, especially in synthetic lethal approaches where cancer cells have defects in other DNA repair pathways, such as those involving BRCA1 and BRCA2.
Quantitative Effects of FEN1 Inhibition on Cellular Processes
The inhibition of FEN1 by small molecules like this compound triggers a cascade of cellular events that compromise genomic stability. These effects can be quantified through various laboratory assays, providing a clear picture of the inhibitor's potency and mechanism of action.
Inhibition of Cell Proliferation and Survival
FEN1 inhibitors have been shown to reduce the viability and proliferative capacity of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric to quantify this effect.
| FEN1 Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PTPD (a FEN1 inhibitor) | - | - | 0.022 | [3] |
| This compound (Compound 2) | hFEN1-336Δ (cell-free) | - | 0.030 | [2] |
Induction of Cell Cycle Arrest
Inhibition of FEN1 disrupts the normal progression of the cell cycle, often leading to an accumulation of cells in the G2/M phase. This arrest prevents cells with damaged DNA from entering mitosis.
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| A2780cis | Control | 55 | 25 | 20 | [3] |
| A2780cis | FEN1i + Cisplatin | 30 | 15 | 55 | [3] |
| PEO4 | Control | 60 | 20 | 20 | [3] |
| PEO4 | FEN1i + Cisplatin | 35 | 15 | 50 | [3] |
| Bel-7402 | shFEN1 | Increased G2/M | Decreased G1 | - | [4] |
| Hep-3B | FEN1 Overexpression | Decreased G2/M | Increased G1 | - | [4] |
Note: The table includes data for a generic FEN1 inhibitor (FEN1i) and FEN1 knockdown (shFEN1) to illustrate the typical effect on the cell cycle.
Induction of Apoptosis
The accumulation of irreparable DNA damage following FEN1 inhibition triggers programmed cell death, or apoptosis. This can be quantified by measuring the externalization of phosphatidylserine using Annexin V staining.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
| A2780cis | Control | ~5 | [3] |
| A2780cis | FEN1i + Cisplatin | ~30 | [3] |
| PEO1 | FEN1i | Increased | [3] |
| PEO4 | FEN1i | Increased | [3] |
Note: The table shows a qualitative increase in apoptosis with a FEN1 inhibitor (FEN1i). Specific percentages for this compound were not available in the provided search results.
Induction of DNA Damage
A direct consequence of FEN1 inhibition is the accumulation of DNA double-strand breaks (DSBs). These can be visualized and quantified as nuclear foci of phosphorylated histone H2AX (γH2AX).
| Cell Line | Treatment | Average γH2AX Foci per Cell | Reference |
| PEO1 | FEN1i | Significantly Increased | [3] |
| PEO4 | FEN1i | Significantly Increased | [3] |
| A2780cis | FEN1i + Cisplatin | Significantly Increased | [3] |
Note: The table indicates a significant increase in γH2AX foci upon treatment with a FEN1 inhibitor (FEN1i). Precise numerical data for this compound was not available in the search results.
Signaling Pathways Affected by this compound
The inhibition of FEN1 by this compound initiates a DNA damage response (DDR) signaling cascade. Understanding this pathway is crucial for elucidating the inhibitor's mechanism of action and identifying potential synergistic therapeutic combinations.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24-72 hours). Include a vehicle-treated control.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculation:
-
Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): (Number of colonies in treated sample / (Number of cells seeded in treated sample x PE))
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control.
-
Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add more binding buffer to the samples and analyze immediately on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Immunofluorescence for γH2AX Foci
This technique visualizes and quantifies DNA double-strand breaks by staining for the phosphorylated histone variant H2AX.
Materials:
-
Coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Antibody Staining:
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Stain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Visualizing Experimental Workflows
Clear and standardized workflows are essential for reproducible research. The following diagrams illustrate the general procedures for the key assays described.
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 3. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 Promotes Hepatocellular Carcinoma Progression by Activating Cell Cycle Transition from G2 To M Phase - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-4 and Its Interaction with the FEN1 Active Site: A Technical Guide
Introduction to Flap Endonuclease 1 (FEN1)
Flap endonuclease 1 (FEN1) is a critical enzyme in maintaining genomic stability, playing indispensable roles in DNA replication and repair.[1][2] As a structure-specific metallonuclease, FEN1 is essential for the maturation of Okazaki fragments during lagging-strand DNA synthesis, where it removes 5' RNA-DNA flaps.[3][4][5] It is also a key component of the long-patch base excision repair (LP-BER) pathway, which corrects DNA damage from alkylation and oxidation.[4][5][6] Beyond these primary functions, FEN1 is involved in rescuing stalled replication forks, maintaining telomere stability, and participating in homologous recombination (HR) and non-homologous end joining (NHEJ).[1][7] Due to its elevated expression in numerous cancer types and its association with tumor aggressiveness and drug resistance, FEN1 has emerged as a promising therapeutic target in oncology.[1][4][8][9]
FEN1-IN-4: A Potent N-Hydroxyurea-Based Inhibitor
This compound is a potent, cellularly active small-molecule inhibitor belonging to the N-hydroxyurea class of compounds. It specifically targets the enzymatic activity of human FEN1 (hFEN1), demonstrating significant potential as a tool for cancer research and as a candidate for targeted cancer therapy.[8][10][11] Its mechanism of action involves a direct and specific interaction with the FEN1 active site, preventing the enzyme from processing its DNA substrates.
Core Mechanism: Blocking Substrate Entry to the Active Site
The inhibitory action of this compound is centered on its ability to physically occupy the catalytic core of the FEN1 enzyme, thereby blocking the entry and proper positioning of the DNA substrate.[3]
1. The FEN1 Active Site: The catalytic activity of FEN1 is dependent on a precisely arranged active site containing two divalent metal ions, typically magnesium (Mg²⁺), coordinated by a series of acidic amino acid residues.[3] This two-metal-ion mechanism is crucial for the hydrolysis of the phosphodiester bond at the base of the 5' flap.[12] For catalysis to occur, the DNA substrate must undergo a significant conformational change, including bending and the unpairing of base pairs near the cleavage site, to position the scissile phosphate correctly between the metal ions.[3][13]
2. Inhibitor Binding and Metal Ion Coordination: X-ray crystallography studies have revealed that this compound and related N-hydroxyurea compounds bind directly within this active site.[3] The N-hydroxyurea moiety of the inhibitor integrates into the metal coordination sphere, completing the coordination of the two catalytic Mg²⁺ ions.[3] Isothermal titration calorimetry (ITC) experiments have confirmed that the presence of Mg²⁺ is essential for this high-affinity inhibitor binding.[3]
3. Steric Hindrance and Inhibition of DNA Processing: By binding to the catalytic metal ions, this compound occupies the precise location that the phosphate monoester of the DNA substrate would need to access for cleavage.[3] This direct occupation creates a steric block, preventing the 5' flap of the DNA substrate from entering the active site.[3] Furthermore, studies using circular dichroism and FRET assays have shown that the presence of the inhibitor prevents the substrate DNA from undergoing the necessary base unpairing and conformational changes required for hydrolysis.[3]
The overall mechanism is a powerful mode of inhibition that effectively shuts down the nuclease activity of FEN1, leading to the accumulation of unprocessed DNA flaps. In a cellular context, this disruption of DNA replication and repair triggers a DNA damage response, cell cycle arrest, and can lead to synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA mutations.[2][7]
Caption: Mechanism of FEN1 inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound and related compounds.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Assay Substrate | Notes | Reference |
|---|---|---|---|---|---|
| This compound | hFEN1-336Δ | 30 | Cell-free nuclease assay | This compound is also known as FEN1 Inhibitor C2 or JUN93587.[10] | [10][11] |
| Compound 1* | hFEN1-336Δ | 110 ± 10 | Double-flap (DF1) | N-hydroxyurea series inhibitor, binds protein and protein-DNA complex. | [4] |
| Compound 2* | hFEN1-336Δ | 120 ± 10 | Double-flap (DF1) | N-hydroxyurea series inhibitor, more competitive with substrate. | [4] |
| Compound 4* | hFEN1-336Δ | 110 ± 10 | Double-flap (DF1) | N-hydroxyurea series inhibitor, more competitive with substrate. | [4] |
*Note: Compounds 1, 2, and 4 are from the same N-hydroxyurea series as this compound and their data provides context for the class of inhibitors.
Table 2: Cellular and In Vivo Activity
| Compound/Agent | Parameter | Value/Effect | Cell Line / Model | Notes | Reference |
|---|---|---|---|---|---|
| This compound | Concentration | 10 µM | LPS-primed mouse BMDMs | Inhibits ATP-induced mtDNA fragmentation and cytosolic mtDNA levels.[11] | [11] |
| This compound | In Vivo Dosage | 40 mg/kg | Mouse model of alum-induced peritonitis | Decreased peritoneal IL-1β levels and immune cell infiltration.[11] | [11] |
| Compound 1* | Cellular EC₅₀ (CETSA) | ~15.5 µM (mean GI₅₀) | 212 cancer cell lines | Cellular potency is significantly lower than in vitro IC₅₀. | [4][14] |
| Compound 4* | Cellular EC₅₀ (CETSA) | Similar to Compound 1 | SW620 colon cancer cells | Demonstrates target engagement in a cellular environment. | [3] |
*Note: BMDMs = Bone Marrow-Derived Macrophages; CETSA = Cellular Thermal Shift Assay.
Experimental Protocols
Detailed methodologies are crucial for interpreting the data and replicating the findings.
1. FEN1 Nuclease Inhibition Assay (IC₅₀ Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic cleavage of a DNA substrate.
-
Principle: A synthetic double-flap DNA substrate is used. One strand is labeled with a fluorophore (e.g., fluorescein) and the complementary strand has a quencher in close proximity. In the intact substrate, the fluorescence is quenched. When FEN1 cleaves the flap, the fluorophore is released, resulting in a measurable increase in fluorescence intensity.
-
Methodology:
-
Reactions are prepared in a microplate format in a buffer containing 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and a catalytic concentration of Mg²⁺ (e.g., 1-10 mM).[5]
-
A fixed concentration of purified recombinant human FEN1 (e.g., hFEN1-336Δ) is pre-incubated with a serial dilution of this compound (or DMSO as a vehicle control) for a set period (e.g., 15-30 minutes) at room temperature.
-
The reaction is initiated by adding the fluorescently labeled double-flap DNA substrate (e.g., at a concentration near its Kₘ, ~100 nM).[4]
-
The fluorescence intensity is monitored over time using a plate reader at appropriate excitation/emission wavelengths.
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The rates are plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental workflow for FEN1 nuclease inhibition assay.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a drug engages with its target protein inside intact cells.
-
Principle: The binding of a ligand (like this compound) to its target protein (FEN1) generally increases the protein's thermal stability. When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.
-
Methodology:
-
Culture cells (e.g., SW620 colon cancer cells) and treat one group with this compound at a desired concentration and another with a vehicle control (DMSO).[3]
-
After incubation, harvest the cells and resuspend them in a buffer.
-
Divide the cell suspension from each group into several aliquots. Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thawing) to release the proteins.
-
Separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.
-
Analyze the amount of soluble FEN1 remaining in the supernatant of each sample using Western blotting or another protein quantification method.
-
Plot the amount of soluble FEN1 against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
-
FEN1 Signaling and Pathway Disruption
FEN1 is a central node in DNA metabolism. Its inhibition by this compound has significant downstream consequences, particularly for DNA replication and repair.
Caption: Disruption of DNA replication and repair pathways by this compound.
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. esrf.fr [esrf.fr]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 8. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 9. FEN1-inhibitor Co-crystal Structure Published | Peak Proteins [peakproteins.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
FEN1-IN-4: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FEN1-IN-4 is a potent and specific inhibitor of Flap Endonuclease 1 (FEN1), a critical enzyme involved in DNA replication and repair.[1][2][3] FEN1 plays a key role in Okazaki fragment maturation during lagging-strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[4][5][6][7][8] Due to its elevated expression in various cancers and its role in maintaining genomic stability, FEN1 has emerged as a promising therapeutic target in oncology.[5][9][10][11] this compound serves as a valuable tool for investigating the cellular consequences of FEN1 inhibition and for assessing its potential as a cancer therapeutic. These application notes provide detailed protocols for utilizing this compound in cell culture studies.
Mechanism of Action
This compound is a cell-active N-hydroxyurea compound that inhibits the endonuclease activity of human FEN1.[1][4] Crystallography studies have revealed that these inhibitors bind to the active site of FEN1, coordinating with the catalytic magnesium ions and physically blocking the entry of the DNA substrate.[4] Inhibition of FEN1 leads to the accumulation of unprocessed Okazaki fragments and unresolved DNA repair intermediates, ultimately resulting in DNA double-strand breaks (DSBs), cell cycle arrest, and apoptosis, particularly in cancer cells with existing defects in DNA damage response pathways.[10][12][13]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro and cellular assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (hFEN1-336Δ) | 30 nM | Cell-free assay | [1][2] |
| EC50 (HeLa cells) | ~6 µM | Cellular cytotoxicity assay | [5] |
| EC50 (SW620 cells) | ~15 µM | Cellular cytotoxicity assay | [5] |
| Effective Concentration | 10 µM | Inhibition of mtDNA fragmentation in BMDMs | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
This compound (Stock solution in DMSO)
-
Cancer cell line of interest (e.g., HeLa, SW620, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with 0.04 N HCl for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.
-
MTT/XTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: If using MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. If using XTT, this step is not necessary.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Western Blot Analysis for DNA Damage Markers (γH2AX)
This protocol is used to detect the induction of DNA double-strand breaks following this compound treatment by measuring the levels of phosphorylated H2AX (γH2AX).
Materials:
-
This compound
-
Cultured cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations for the specified time. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against γH2AX overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution after treatment with this compound. Inhibition of FEN1 can lead to cell cycle arrest, typically at the G2/M phase.[9][14]
Materials:
-
This compound
-
Cultured cells
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[15][16]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[15][16]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cultured cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Visualizations
Signaling Pathway of FEN1 Inhibition
Caption: this compound inhibits FEN1, leading to DNA damage and apoptosis.
General Experimental Workflow for this compound Studies
Caption: A typical workflow for studying the effects of this compound in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. esrf.fr [esrf.fr]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. sinobiological.com [sinobiological.com]
- 9. mdpi.com [mdpi.com]
- 10. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy | MDPI [mdpi.com]
- 12. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Optimal FEN1-IN-4 Concentration for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a compelling target for cancer therapy.[1][2][3] FEN1-IN-4 is a potent and selective inhibitor of FEN1, demonstrating efficacy in various in vitro models.[4][5] This document provides detailed application notes and protocols for utilizing this compound in in vitro assays, focusing on optimal concentrations and experimental design.
Mechanism of Action
FEN1 plays a crucial role in two primary cellular processes:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 removes the 5' RNA-DNA flaps that are formed.[6]
-
Long-Patch Base Excision Repair (LP-BER): FEN1 is essential for removing displaced DNA flaps during the repair of damaged DNA bases.[6][7]
This compound inhibits the endonuclease activity of FEN1, leading to the accumulation of unprocessed DNA flaps.[6] This accumulation can cause replication fork stalling, DNA double-strand breaks, and ultimately, cell cycle arrest and apoptosis, particularly in cancer cells with existing DNA repair deficiencies.[3][7]
Signaling Pathway of FEN1 Inhibition
The inhibition of FEN1 by this compound disrupts normal DNA metabolism, triggering a DNA damage response. The following diagram illustrates the simplified signaling pathway.
Caption: this compound inhibits FEN1, leading to the accumulation of unprocessed DNA flaps.
Quantitative Data Summary
The optimal concentration of this compound is assay-dependent. The following tables summarize reported concentrations for various in vitro applications.
Table 1: Biochemical Assays
| Assay Type | Inhibitor | Target | IC50 | Reference |
| FEN1 Enzyme Inhibition | This compound | hFEN1-336Δ | 30 nM | [4] |
| FEN1 Enzyme Inhibition | PTPD (related inhibitor) | FEN1 | 22 nM | [7] |
| FEN1 Enzyme Inhibition | N-hydroxyurea compound 1 | hFEN1 | ~50 nM | [6] |
Table 2: Cellular Assays
| Assay Type | Cell Line(s) | Inhibitor | Concentration Range | Effect | Reference |
| Cell Viability / Cytotoxicity | Various cancer cell lines | This compound related compounds | 0 - 30 µM | GI50 of 9.0 µM and 15.5 µM | [1] |
| Cell Viability / Cytotoxicity | HeLa, SW620 | N-hydroxyurea compound 1 | ~5 - 15 µM | EC50 of 6.4 - 14.9 µM | [6] |
| DNA Damage (mtDNA fragmentation) | Mouse BMDMs | This compound | 10 µM | Inhibition of fragmentation | [5] |
| Cell Viability (Clonogenic Assay) | A2780cis | FEN1 inhibitor (PTPD) | 10 µM | Potentiation of cisplatin cytotoxicity | [7] |
| Apoptosis & Necrosis | Breast cancer cell lines | This compound | Not specified | Induction of cell death | [3] |
| DNA Damage (γH2AX) | SW620 | N-hydroxyurea compound 1 | Dose-dependent | Increased γH2AX | [6] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for in vitro studies with this compound.
Caption: A typical workflow for evaluating this compound in vitro.
Protocol 1: FEN1 Enzyme Inhibition Assay (Fluorogenic)
This protocol is adapted from established methods for measuring FEN1 activity.[2][8][9]
Materials:
-
Recombinant human FEN1 protein
-
This compound
-
Fluorogenic FEN1 substrate (e.g., a double-flap DNA substrate with a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
384-well black plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).
-
Prepare enzyme solution: Dilute recombinant FEN1 in Assay Buffer to the desired concentration (e.g., 20 nM).[8]
-
Assay setup:
-
Add 30 µL of the FEN1 enzyme solution to each well of a 384-well plate.
-
For no-enzyme controls, add 30 µL of Assay Buffer.
-
Add a small volume (e.g., 1 µL) of the this compound dilutions or vehicle control to the appropriate wells.
-
-
Initiate reaction: Add 10 µL of the fluorogenic substrate (e.g., 50 nM final concentration) to each well to start the reaction.[8]
-
Data acquisition: Immediately begin kinetic fluorescence readings on a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. Collect data over a time course (e.g., 30 minutes).
-
Data analysis: Calculate the initial reaction rates from the linear phase of the fluorescence increase. Plot the rates against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol is a general method for assessing the cytotoxic effects of this compound.[1][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well clear plates
-
Plate reader for absorbance measurements
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 to 30 µM.[1]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours).[10]
-
MTS/MTT addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Absorbance reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the GI50 or EC50 value.
Protocol 3: DNA Damage Assay (γH2AX Immunofluorescence)
This protocol measures the formation of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).[6][7]
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell culture and treatment: Seed cells on coverslips and treat with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Fixation and permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and antibody incubation:
-
Wash with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
-
Staining and mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
-
Imaging and analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.
-
Conclusion
This compound is a valuable tool for studying the role of FEN1 in DNA replication and repair. The optimal concentration for in vitro assays varies depending on the specific assay and cell type. The protocols and data provided in this document serve as a comprehensive guide for researchers to design and execute experiments with this compound effectively. It is recommended to perform dose-response experiments to determine the optimal concentration for each specific experimental setup.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
FEN1-IN-4 Treatment Protocol for Inducing Apoptosis in Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a vital role in maintaining genomic stability. In many cancers, FEN1 is overexpressed, contributing to increased proliferation and resistance to DNA-damaging therapies. FEN1-IN-4 is a small molecule inhibitor of FEN1 that has demonstrated potent anti-cancer activity by inducing apoptosis in various cancer cell lines. These application notes provide detailed protocols for utilizing this compound to induce apoptosis and assess its effects on cancer cells.
Mechanism of Action
This compound inhibits the endonuclease activity of FEN1. This inhibition disrupts Okazaki fragment maturation during DNA replication and impedes long-patch base excision repair, leading to an accumulation of DNA single and double-strand breaks. The resulting DNA damage activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, primarily at the S and G2/M phases, and subsequent induction of apoptosis.[1][2][3]
Data Presentation
This compound IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound and similar FEN1 inhibitors varies across different cancer cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | FEN1 Inhibitor | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | C20 (FEN1 inhibitor) | 12.5 |
| H1299 | Non-Small Cell Lung Cancer | C20 (FEN1 inhibitor) | 22.1 |
| H460 | Non-Small Cell Lung Cancer | C20 (FEN1 inhibitor) | 20.8 |
| HELF | Normal Lung Fibroblast | C20 (FEN1 inhibitor) | 48.7 |
| A2780cis | Platinum-Resistant Ovarian Cancer | PTPD (FEN1 inhibitor) | Not specified, used at 10 µM for sensitization |
| PEO1 | BRCA2-deficient Ovarian Cancer | FEN1 inhibitor | Sensitive |
| PEO4 | BRCA2-proficient Ovarian Cancer | FEN1 inhibitor | Resistant |
Note: C20 and PTPD are specific FEN1 inhibitors with mechanisms of action similar to this compound.
Experimental Protocols
Cell Viability and Proliferation Assay (e.g., MTT/XTT Assay)
This protocol is for determining the IC50 of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at a concentration known to induce apoptosis (e.g., 1-2x IC50) for 24-48 hours. Include a vehicle-treated control. A non-toxic concentration of 10 µM has been used in some studies to sensitize cells to other agents.[1]
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for assessing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at a relevant concentration (e.g., IC50) for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Clonogenic Survival Assay
This protocol is to evaluate the long-term effect of this compound on the reproductive integrity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number will depend on the cell line's plating efficiency.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). A non-toxic concentration of 10 µM has been shown to be effective for chemo-sensitization.[1]
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with 0.5% crystal violet solution.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis of Apoptosis and DNA Damage Markers
This protocol is to detect changes in protein expression associated with this compound-induced apoptosis and DNA damage.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-FEN1, anti-γH2AX, anti-53BP1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: this compound Experimental Workflow.
Caption: this compound Induced Apoptosis Signaling Pathway.
Conclusion
This compound is a promising therapeutic agent for cancers that overexpress FEN1. The protocols outlined in these application notes provide a framework for researchers to investigate the apoptotic effects of this compound in various cancer cell lines. The provided diagrams illustrate the key mechanisms of action and signaling pathways involved in this compound-induced cell death. Further investigation into the synergistic effects of this compound with other chemotherapeutic agents or radiation therapy may reveal enhanced anti-cancer efficacy.
References
- 1. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 Promotes Hepatocellular Carcinoma Progression by Activating Cell Cycle Transition from G2 To M Phase - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-4 Administration and Dosage in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1][2] Its overexpression is implicated in the progression and chemoresistance of various cancers, making it a promising therapeutic target.[3][4] FEN1-IN-4 is a small molecule inhibitor of FEN1 that has shown potential in preclinical studies.[4] This document provides detailed application notes and protocols for the administration and dosage of this compound in mouse models, based on available data for this compound and other structurally related FEN1 inhibitors.
Quantitative Data Summary
The following tables summarize the in vivo administration and dosage of this compound and other relevant FEN1 inhibitors in mouse models. This data provides a basis for designing new in vivo studies.
Table 1: In Vivo Administration and Dosage of this compound
| Compound | Mouse Model | Cancer Type/Indication | Dosage | Administration Route | Reference |
| This compound | C57BL/6 | Alum-induced Peritonitis | 40 mg/kg | Not Specified | (Cayman Chemical, n.d.) |
Table 2: In Vivo Administration and Dosage of Other FEN1 Inhibitors
| Compound | Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Reference |
| C8 | Nude (xenograft) | Breast Cancer (HCC1806), Colon Cancer (HCT116) | 20 mg/kg | Intraperitoneal (i.p.) | Every 12 hours | [5] |
| C20 | Nude (xenograft) | Non-Small-Cell Lung Cancer (A549) | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 5 consecutive days | (FEN1 promotes tumor progression and confers cisplatin resistance in non-small-cell lung cancer - NIH, n.d.) |
| SC13 | Nude (xenograft) | Cervical Cancer (HeLa) | 200 µ g/mouse | Intraperitoneal (i.p.) | Daily for 5 consecutive days | (FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC - NIH, n.d.) |
Experimental Protocols
The following are detailed protocols for the in vivo administration of FEN1 inhibitors. While a specific protocol for this compound in a cancer model is not publicly available, the following adapted protocol is based on established methods for similar FEN1 inhibitors and this compound's use in other models.
Protocol 1: this compound Administration in a Xenograft Mouse Model of Cancer (Adapted)
This protocol is adapted from studies using FEN1 inhibitors C8 and C20 in cancer xenograft models and the available formulation data for this compound.
1. Materials:
-
This compound (powder form)
-
Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Sterile 1 mL syringes with 27-gauge needles
-
Nude mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cells for xenograft establishment (e.g., A549, HCT116, or relevant cell line)
-
Matrigel (optional)
-
Calipers for tumor measurement
2. Animal Model Establishment:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or serum-free media at a concentration of 2 x 10^6 to 5 x 10^6 cells per 100 µL.
-
For subcutaneous xenografts, inject the cell suspension (optionally mixed 1:1 with Matrigel) into the flank of each mouse.[6]
-
Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a volume of approximately 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
3. This compound Formulation:
-
Prepare the vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Calculate the required amount of this compound based on the desired dosage (e.g., 10-40 mg/kg) and the number and weight of the mice.
-
Dissolve the this compound powder in the vehicle solution to the final desired concentration. Gentle warming or sonication may be used to aid dissolution. Prepare fresh on the day of use.
4. Administration:
-
Weigh each mouse to determine the precise volume of this compound solution to be administered.
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The treatment schedule can be adapted from similar studies, for example, daily for 5 consecutive days or every 12 hours, depending on the experimental design and potential toxicity.[5]
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Replication and Repair
FEN1 plays a crucial role in two major DNA maintenance pathways: Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER).[1][2] Inhibition of FEN1 disrupts these processes, leading to the accumulation of DNA damage and potentially cell death, particularly in cancer cells that are often more reliant on these pathways due to increased replicative stress.
Caption: FEN1's role in DNA replication and repair pathways.
FEN1 and the AKT/mTOR Signaling Pathway
Recent studies have shown a connection between FEN1 and the AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3] Overexpression of FEN1 can promote cancer progression through the activation of this pathway.
Caption: FEN1's interaction with the AKT/mTOR signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo efficacy study of this compound.
Conclusion
This compound is a promising inhibitor for cancer therapy. The provided protocols and data, adapted from studies on this compound and similar inhibitors, offer a solid foundation for designing and conducting in vivo experiments in mouse models. Researchers should carefully consider the specific cancer model and experimental goals when adapting these protocols. Further studies are needed to establish optimal dosing and administration schedules for this compound in various cancer types.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flap endonuclease-1 promotes pancreatic cancer progression via AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 5. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation of DNA key protein-FEN1 inhibits OSCC growth by affecting immunosuppressive phenotypes via IFN-γ/JAK/STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring DNA Damage Following FEN1-IN-4 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a vital role in maintaining genomic stability. Its functions include Okazaki fragment maturation during lagging strand synthesis and participation in the long-patch base excision repair (LP-BER) pathway. Inhibition of FEN1, for instance by the small molecule FEN1-IN-4, disrupts these processes, leading to an accumulation of unresolved DNA intermediates and subsequent DNA damage. This accumulation of DNA damage can trigger cell cycle arrest and apoptosis, making FEN1 a promising target in cancer therapy, particularly in tumors with existing DNA repair deficiencies.
These application notes provide detailed protocols for several key techniques to measure the DNA damage induced by this compound treatment. The described methods are essential for researchers and drug development professionals to characterize the cellular response to FEN1 inhibition and to assess the efficacy of FEN1 inhibitors in preclinical studies.
This compound: Mechanism of Action and Induction of DNA Damage
This compound is a potent and selective inhibitor of FEN1's endonuclease activity. By binding to the FEN1 active site, this compound prevents the cleavage of 5' flap structures that are intermediates in DNA replication and repair. The unresolved flaps can lead to replication fork stalling and collapse, resulting in the formation of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs). This induction of DNA damage activates the DNA damage response (DDR) pathway, which can be monitored by the accumulation of specific protein markers at the damage sites.
Application Notes: FEN1-IN-4 for Studying Homologous Recombination Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, particularly in Okazaki fragment processing during lagging-strand synthesis and in the long-patch base excision repair (BER) pathway. Emerging evidence has highlighted a synthetic lethal relationship between the inhibition of FEN1 and deficiencies in the homologous recombination (HR) pathway, such as those caused by mutations in BRCA1 and BRCA2 genes. This makes FEN1 a promising therapeutic target for cancers with homologous recombination deficiency (HRD). FEN1-IN-4 is a potent and selective small molecule inhibitor of FEN1, with an IC50 of 30 nM for the human FEN1 protein.[1] These application notes provide detailed protocols for utilizing this compound as a tool to study HRD in cancer cells.
Mechanism of Action: Synthetic Lethality
In normal cells, multiple DNA repair pathways ensure genomic integrity. Homologous recombination is a high-fidelity pathway for repairing DNA double-strand breaks (DSBs). When HR is deficient, cells become more reliant on other repair pathways, such as those involving FEN1. Inhibition of FEN1 in HR-deficient cells leads to the accumulation of toxic DNA intermediates and unresolved replication stress, ultimately resulting in cell death.[2][3][4][5] This selective killing of HR-deficient cells is known as synthetic lethality and forms the basis for using FEN1 inhibitors as a targeted therapy.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the effects of FEN1 inhibition in the context of HRD.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Human Flap Endonuclease-1 (hFEN1) | [1] |
| IC50 | 30 nM (for hFEN1-336Δ) | [1] |
| Solubility | DMSO: 46 mg/mL (198.07 mM) | [1] |
Table 2: Cellular Effects of FEN1 Inhibition in HR-Deficient vs. HR-Proficient Cells
| Assay | Cell Line (HR Status) | Treatment | Observation | Reference |
| Clonogenic Survival | PEO1 (BRCA2-mutant) | FEN1 inhibitor | Increased sensitivity | [6] |
| Clonogenic Survival | PEO4 (BRCA2-revertant) | FEN1 inhibitor | Decreased sensitivity | [6] |
| γH2AX Foci | PEO1 (BRCA2-mutant) | FEN1 inhibitor | Increased DNA damage | [6][7] |
| γH2AX Foci | PEO4 (BRCA2-revertant) | FEN1 inhibitor | Less DNA damage | [6][7] |
| Apoptosis (Annexin V) | PEO1 (BRCA2-mutant) | FEN1 inhibitor | Increased apoptosis | [6] |
| Apoptosis (Annexin V) | PEO4 (BRCA2-revertant) | FEN1 inhibitor | Less apoptosis | [6] |
| Cell Cycle | PEO1 (BRCA2-mutant) | FEN1 inhibitor | S-phase arrest | [6] |
| Cell Cycle | PEO4 (BRCA2-revertant) | FEN1 inhibitor | Less S-phase arrest | [6] |
Experimental Protocols
The following protocols are designed to assess the application of this compound in studying homologous recombination deficiency.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
HR-deficient and HR-proficient cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.1%.
-
Replace the medium with the this compound dilutions. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours.
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo®, follow the manufacturer's instructions and measure luminescence.
-
Calculate the IC50 values by plotting cell viability against the log of the this compound concentration.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.[8][9][10]
Materials:
-
HR-deficient and HR-proficient cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Wash the plates with PBS, fix the colonies with 100% methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
DNA Damage Analysis (γH2AX Foci Staining)
This immunofluorescence-based assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).[11][12][13][14][15]
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound for the desired time (e.g., 24 hours).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.3% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.[16][17]
Materials:
-
HR-deficient and HR-proficient cell lines
-
This compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable chemical probe for investigating the synthetic lethal relationship between FEN1 and homologous recombination deficiency. The provided protocols offer a framework for researchers to explore the therapeutic potential of FEN1 inhibition in HRD cancers and to further elucidate the underlying molecular mechanisms. The selective cytotoxicity of this compound in HR-deficient cells highlights its potential as a targeted anti-cancer agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthetic Lethal Interaction Between BRCA1 and FEN1 in Ovarian Cancer Cells [escholarship.org]
- 3. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newatlas.com [newatlas.com]
- 6. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 10. youtube.com [youtube.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Studying Long-Patch Base Excision Repair Using FEN1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme in the long-patch base excision repair (LP-BER) pathway, a key mechanism for repairing DNA damage caused by oxidation and alkylation. FEN1's role involves removing the 5' flap structure that is generated during the repair synthesis step. Due to its essential function in maintaining genomic stability, particularly in cancer cells which often exhibit increased reliance on specific DNA repair pathways, FEN1 has emerged as a promising target for cancer therapy.
FEN1-IN-4 is a small molecule inhibitor of FEN1 nuclease activity. By blocking FEN1, this compound prevents the completion of LP-BER, leading to the accumulation of toxic repair intermediates and subsequently, DNA strand breaks. This can induce cell cycle arrest, apoptosis, and sensitize cancer cells to DNA-damaging agents. These application notes provide detailed protocols for utilizing this compound to study the LP-BER pathway and its downstream cellular consequences.
Data Presentation
The following tables summarize quantitative data on the effects of FEN1 inhibition. While specific data for this compound is not always available in tabular format in the literature, the presented data is representative of the effects observed with potent FEN1 inhibitors.
Table 1: Inhibitory Activity of FEN1 Inhibitors
| Compound | Target | IC50 (in vitro) | Cellular Target Engagement (EC50) | Reference |
| This compound | Human FEN1 | Not explicitly reported in a comparable format | Not explicitly reported | [General FEN1 inhibitor characteristics] |
| BSM-1516 (a potent FEN1 inhibitor) | FEN1 | 7 nM | 24 nM | [1][2] |
| Another FEN1 inhibitor | FEN1 | 22 µM | Not reported | [3] |
Table 2: Cellular Effects of FEN1 Inhibition in Cancer Cell Lines
| Assay | Cell Line | Treatment | Result | Reference |
| Clonogenic Survival | BRCA2-deficient DLD1 | FEN1 inhibitor (BSM-1516) | EC50 of 350 nM (compared to 5 µM in BRCA2-proficient cells) | [1][2] |
| PEO1 (BRCA2 deficient) | FEN1 inhibitor | Increased sensitivity compared to PEO4 (BRCA2 proficient) | [3] | |
| Cell Cycle Analysis | PEO1 (BRCA2 deficient) | FEN1 inhibitor | Increased S-phase and G2/M arrest | [3] |
| A549 (p53 wild-type) | FEN1 siRNA | Increased G1 phase arrest | ||
| H1299 (p53-null) | FEN1 siRNA | Increased G2 phase arrest | ||
| DNA Damage (γH2AX foci) | PEO1 (BRCA2 deficient) | FEN1 inhibitor | Increased γH2AX foci accumulation | [3] |
| A2780cis (cisplatin-resistant) | FEN1 inhibitor + Cisplatin | Increased γH2AX nuclear foci accumulation | [3] |
Signaling Pathways and Experimental Workflows
Long-Patch Base Excision Repair (LP-BER) Pathway and Inhibition by this compound
Caption: The Long-Patch Base Excision Repair pathway and the inhibitory action of this compound.
Experimental Workflow for Studying LP-BER with this compound
Caption: General workflow for biochemical and cellular analysis of this compound's effect on LP-BER.
Experimental Protocols
In Vitro Long-Patch Base Excision Repair (LP-BER) Assay
This assay reconstitutes the LP-BER pathway using purified proteins to directly measure the inhibitory effect of this compound on FEN1's flap endonuclease activity.
Materials:
-
Purified human proteins: DNA Polymerase β (Pol β), Proliferating Cell Nuclear Antigen (PCNA), FEN1, DNA Ligase I.
-
LP-BER DNA substrate: A synthetic oligonucleotide substrate mimicking a flap structure. This can be a radiolabeled or fluorescently labeled substrate for detection.[3][4]
-
This compound (dissolved in DMSO).
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 20 mM NaCl, 0.5 mM DTT, 4 mM ATP.[5]
-
dNTPs (dATP, dCTP, dGTP, dTTP).
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing polyacrylamide gel (e.g., 15%).
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Prepare the LP-BER reaction mix: In a microcentrifuge tube, combine the reaction buffer, dNTPs, Pol β, and PCNA.
-
Add the DNA substrate: Add the flap oligonucleotide substrate to the reaction mix.
-
Add this compound: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to different tubes. Include a DMSO-only control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the repair reaction: Add purified FEN1 to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction: Add an equal volume of stop solution to each tube.
-
Denature and resolve products: Heat the samples at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.
-
Visualize and quantify: After electrophoresis, visualize the DNA fragments using a phosphorimager (for radiolabeled substrates) or a fluorescence scanner. The inhibition of FEN1 will result in the accumulation of the uncleaved flap substrate.
-
Data Analysis: Quantify the band intensities to determine the percentage of FEN1 inhibition at each concentration of this compound and calculate the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies, both as a single agent and in combination with DNA damaging agents.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
DNA damaging agent (e.g., methyl methanesulfonate (MMS) or cisplatin).
-
6-well plates.
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol).
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a dose range of this compound alone, the DNA damaging agent alone, or a combination of both. Include a vehicle-treated control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment: (Number of colonies counted / (Number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the drug concentration.
-
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression. Inhibition of LP-BER is expected to cause cell cycle arrest, particularly at the G1/S or G2/M checkpoints.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
PBS.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to attach. Treat with this compound for a specified time (e.g., 24-48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs), which are a downstream consequence of unresolved LP-BER intermediates. An increase in γH2AX foci indicates an accumulation of DNA damage.
Materials:
-
Cell line of interest.
-
Coverslips in multi-well plates.
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX).
-
Secondary antibody: Fluorescently-conjugated anti-species IgG.
-
DAPI (for nuclear counterstaining).
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as required.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary γH2AX antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus. A cell is often considered positive if it has a certain threshold of foci (e.g., >5). Automated image analysis software can be used for quantification.
-
Data Analysis: Quantify the average number of foci per cell or the percentage of γH2AX-positive cells for each treatment condition.
References
- 1. researchgate.net [researchgate.net]
- 2. FEN1 Promotes Hepatocellular Carcinoma Progression by Activating Cell Cycle Transition from G2 To M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of Oxidative DNA Damage via FEN1-Dependent Long-Patch Base Excision Repair in Human Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution of the base excision repair pathway for 7,8-dihydro-8-oxoguanine with purified human proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FEN1-IN-4 solubility and stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of FEN1-IN-4. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for dissolving this compound.[1][2][3] For optimal results, it is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly reduced by moisture.[2][3] Methanol and ethanol are also viable solvents.[2][4][5]
Q2: What is the maximum solubility of this compound in common solvents?
A2: The reported solubility of this compound can vary between suppliers. In DMSO, solubility has been reported at 46 mg/mL (198.07 mM) and as high as 125 mg/mL (538.24 mM).[2][3][5] In ethanol, the solubility is reported to be 46 mg/mL.[2][5] The compound is considered insoluble in water.[2][5] For detailed solubility data, please refer to the table below.
Q3: How should I store the solid this compound compound and for how long?
A3: For long-term storage, the solid powder of this compound should be kept at -20°C, where it can be stable for at least 3 to 4 years.[1][2][3][4][6] For short-term storage, 4°C is acceptable for up to two years.[3][6]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term stability, store these aliquots at -80°C, where they can be viable for up to two years.[3] For shorter periods, storage at -20°C is suitable for up to one year.[2][3]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound in DMSO.
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of this compound.[2][3] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Sonication/Heating: If the compound does not readily dissolve, gentle warming or sonication can be used to aid dissolution.[3]
-
Check for Precipitation: If you observe precipitation after the solution has cooled, it may indicate that the concentration is too high for the solvent conditions.
Issue: My this compound solution appears to have lost activity.
-
Improper Storage: Ensure that stock solutions have been stored at the correct temperature (-80°C for long-term) and have not been subjected to multiple freeze-thaw cycles.[2][3]
-
Fresh Preparation for In Vivo Studies: For sensitive in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[3]
-
Light Exposure: While not explicitly stated for this compound, many chemical compounds are light-sensitive. It is good practice to store solutions in amber vials or otherwise protected from light.
Data Presentation
This compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 46 - 125 | 198.07 - 538.24 | Hygroscopic DMSO can reduce solubility. Use of fresh DMSO and sonication is recommended.[2][3][5] |
| Ethanol | 46 | 198.07 | |
| Methanol | Soluble | Not Specified | |
| Water | Insoluble | Insoluble | |
| In Vivo Formulation 1 | ≥ 2.08 | ≥ 8.96 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| In Vivo Formulation 2 | ≥ 2.08 | ≥ 8.96 | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| In Vivo Formulation 3 | ≥ 2.08 | ≥ 8.96 | 10% DMSO, 90% Corn Oil.[3] |
This compound Stability and Storage
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | ≥ 3-4 years[2][3][4][6] |
| 0-4°C | Days to weeks (short-term)[1], up to 2 years[3][6] | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[3] |
| -20°C | Up to 1 year[2][3] | |
| 0-4°C | Days to weeks (short-term)[1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials, precision balance, vortex mixer, and sonicator (optional).
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of this compound powder using a precision balance. c. Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder). d. Vortex the solution thoroughly until the powder is completely dissolved. e. If necessary, use a sonicator or gently warm the solution to aid dissolution. f. Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. g. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol for In Vivo Formulation (Example)
This protocol is based on a formulation providing a clear solution of ≥ 2.08 mg/mL.[3]
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline, sterile tubes.
-
Procedure: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL). b. To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix again until uniform. d. Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. e. This formulation should be prepared fresh on the day of use.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Simplified role of FEN1 in DNA repair and the inhibitory action of this compound.
References
Troubleshooting FEN1-IN-4 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the FEN1 inhibitor, FEN1-IN-4, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1). FEN1 is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1][2][3][4] By inhibiting FEN1, this compound can disrupt these processes, leading to an accumulation of DNA damage and potentially inducing cell death, particularly in cancer cells with existing DNA repair deficiencies.[1] It has been shown to block the entry of the substrate to the FEN1 active site.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and methanol but is insoluble in water.[5][6][7][8] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO.
Q3: What is the recommended storage condition for this compound?
This compound powder should be stored at -20°C for long-term stability (months to years).[5][6][7] Stock solutions in DMSO can be stored at -20°C for the short term (days to weeks) or at -80°C for longer-term storage (up to a year).[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
One of the most common issues encountered when working with small molecule inhibitors is their precipitation upon dilution into aqueous cell culture media. This guide provides a systematic approach to troubleshoot and prevent this compound precipitation.
Problem: I observed a precipitate after adding this compound to my cell culture medium.
This is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[9] The drastic change in solvent polarity can cause the compound to crash out of solution.
Root Causes and Solutions
Below is a table summarizing the potential causes of this compound precipitation and the recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration of this compound | The concentration of this compound in the final culture medium may exceed its aqueous solubility limit. | Start with a lower final concentration of this compound. A concentration of 10 µM has been successfully used in cell culture.[5][8] Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line. |
| High Final Concentration of DMSO | High concentrations of DMSO can be toxic to cells and can also affect the solubility of media components, potentially leading to precipitation. | Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5% (v/v), and ideally at or below 0.1%. |
| Improper Dilution Technique | Adding the this compound stock solution directly to the full volume of media without proper mixing can create localized high concentrations, leading to precipitation. | Follow a serial dilution or a pre-dilution step. See the detailed experimental protocol below. |
| Media Composition and Temperature | Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[10] Temperature changes can also affect the solubility of both the compound and media components.[11][12] | Pre-warm the cell culture medium to 37°C before adding the inhibitor. Avoid repeated freeze-thaw cycles of the media.[11][12] If precipitation persists, consider using a serum-free medium for the initial treatment to see if serum proteins are contributing to the issue. |
| pH of the Medium | The pH of the cell culture medium can influence the charge state and solubility of a small molecule. | Ensure the cell culture medium is properly buffered and the pH is within the optimal range for your cells (typically pH 7.2-7.4). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Based on its molecular weight (232.24 g/mol ), calculate the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).[6][7]
-
Dissolution: Add the appropriate volume of sterile, high-quality DMSO to the vial of this compound powder.
-
Ensure complete dissolution: Gently vortex or sonicate the solution in a water bath until the compound is fully dissolved.[13] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Diluting this compound into Cell Culture Medium to Avoid Precipitation
This protocol utilizes a pre-dilution step to minimize the solvent shock.
-
Pre-warm media: Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Prepare an intermediate dilution: In a sterile tube, add a small volume of the pre-warmed medium. Then, add the required volume of the this compound DMSO stock solution to this small volume of medium. Mix gently by pipetting up and down.
-
Example: To achieve a final concentration of 10 µM in 10 mL of media from a 10 mM stock, you would typically add 10 µL of the stock. Instead of adding this directly to the 10 mL, add the 10 µL of stock to 100-200 µL of media first.
-
-
Final dilution: Add the intermediate dilution from step 2 to the remaining pre-warmed cell culture medium.
-
Mix thoroughly: Gently swirl the flask or plate to ensure a homogenous final concentration.
-
Visual inspection: Before treating your cells, visually inspect the medium for any signs of precipitation.
Visualizations
Signaling Pathway
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 Ensures Telomere Stability by Facilitating Replication Fork Re-initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Requirement for flap endonuclease 1 (FEN1) to maintain genomic stability and transcriptional gene silencing in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
Optimizing FEN1-IN-4 incubation time for maximum efficacy
Welcome to the technical support center for FEN1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Troubleshooting Guide
Issue: Low or No Efficacy of this compound
-
Question: I am not observing the expected cytotoxic or cytostatic effects after treating my cells with this compound. What could be the reason?
-
Answer:
-
Suboptimal Incubation Time: The effects of this compound are time-dependent and can vary significantly between cell lines. Short incubation times may not be sufficient to induce a measurable response. We recommend performing a time-course experiment (e.g., 24, 48, 72 hours, or even longer for some assays like clonogenic survival) to determine the optimal incubation period for your specific cell line and experimental endpoint.
-
Cell Line-Specific Resistance: Different cell lines exhibit varying sensitivity to FEN1 inhibitors.[1] This can be due to factors such as the status of DNA repair pathways (e.g., BRCA1/2 mutations can increase sensitivity), baseline FEN1 expression levels, and the activity of drug efflux pumps.[1][2] It is advisable to test a panel of cell lines or ensure your cell line of choice is known to be sensitive to FEN1 inhibition.
-
Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 for this compound is 30 nM in a cell-free assay, but higher concentrations (e.g., 1-10 µM) are often required in cell-based assays to achieve a biological effect.[3] A dose-response experiment is recommended to determine the optimal concentration for your system.
-
Inhibitor Stability: While this compound is generally stable, prolonged incubation in cell culture media at 37°C could lead to some degradation. For long-term experiments (beyond 72 hours), consider replenishing the media with fresh inhibitor. This compound is soluble in DMSO; ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically <0.5%).[3]
-
-
Issue: Inconsistent Results Between Experiments
-
Question: I am observing high variability in the efficacy of this compound between replicate experiments. What are the possible causes?
-
Answer:
-
Cell Cycle Synchronization: The expression and activity of FEN1 are cell cycle-dependent, with levels peaking during the S and G2/M phases.[4][5] If your cell population is not synchronized, variations in the proportion of cells in different cell cycle phases at the time of treatment can lead to inconsistent results. For greater consistency, consider synchronizing your cells before treatment.
-
Cellular Confluency: The confluency of your cell culture can impact proliferation rates and, consequently, the susceptibility to drugs that target DNA replication and repair. Aim for a consistent cell seeding density and confluency at the start of each experiment.
-
Reagent Preparation: Ensure consistent preparation of this compound stock solutions and dilutions. As DMSO is hygroscopic, use fresh, high-quality DMSO to prepare your stock solutions to ensure accurate concentration.[3]
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal incubation time for this compound?
-
Answer: There is no single optimal incubation time for all experiments. The ideal duration depends on the cell line, the concentration of the inhibitor, and the biological endpoint being measured. For short-term effects on DNA damage signaling (e.g., γH2AX foci formation), incubation times of 8 to 24 hours may be sufficient.[6] For assessing effects on cell viability, proliferation, or apoptosis, longer incubation times of 24 to 72 hours are common.[1] For long-term survival assays, such as clonogenic assays, treatment can last for several days (e.g., 3 days), followed by a longer period of observation.[2] A preliminary time-course experiment is strongly recommended for each new cell line and assay.
-
-
Question: How does this compound affect the cell cycle?
-
Answer: Inhibition of FEN1 can lead to an accumulation of unprocessed Okazaki fragments and stalled replication forks, triggering a DNA damage response.[7][8][9][10] This often results in cell cycle arrest, typically at the G2/M checkpoint, to allow for DNA repair.[1] In some cell lines, a prolonged G2/M arrest can be observed with this compound treatment.[1]
-
-
Question: What are the expected downstream effects of FEN1 inhibition?
-
Answer: Inhibition of FEN1 is expected to induce DNA damage, which can be visualized by the formation of γH2AX foci.[2] This can subsequently lead to the activation of apoptotic pathways, characterized by caspase activation and PARP cleavage.[11] In some contexts, FEN1 inhibition can also induce cellular senescence.[1]
-
-
Question: Can I combine this compound with other treatments?
-
Answer: Yes, this compound has been shown to have synergistic effects when combined with other DNA damaging agents, such as ionizing radiation or certain chemotherapeutics.[1] By impairing DNA repair, this compound can sensitize cancer cells to these treatments.
-
Data on this compound Incubation Time and Efficacy
The following tables summarize the effects of this compound at different incubation times as reported in the literature. These should be used as a guide for designing your own experiments.
Table 1: Effect of this compound on Cell Viability and DNA Damage
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Breast Cancer Cell Lines | 10 µM | 10 days | Increased cell death | [1] |
| Ovarian Cancer Cell Lines | Varies | 3 days | Selective killing of BRCA2-mutant cells | [2] |
| Breast Cancer Cell Lines | Not specified | Not specified | Increased γH2AX foci | [1] |
| Ovarian Cancer Cell Lines | 10 µM | Not specified | Increased γH2AX nuclear foci accumulation | [12] |
Table 2: Effect of this compound on Cell Cycle Progression
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Multiple Breast Cancer Lines | 10 µM | Not specified | Increase in G2/M population | [1] |
| Ovarian Cancer Cell Lines | 10 µM | Not specified | G2/M cell cycle arrest | [12] |
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add MTT or XTT reagent to each well according to the manufacturer's protocol.
-
Measurement: Incubate for 2-4 hours, then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time points.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[13]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.[13][14]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
4. DNA Damage Assay (γH2AX Staining)
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.5% Triton X-100 in PBS.
-
Blocking: Block with 5% BSA in PBS to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.
Visualizations
References
- 1. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Sequential post-translational modifications program FEN1 degradation during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 11. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. cancer.wisc.edu [cancer.wisc.edu]
How to mitigate FEN1-IN-4 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FEN1-IN-4, a potent inhibitor of Flap Endonuclease 1 (FEN1). Our goal is to help you mitigate potential off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a phenotype that is stronger than or inconsistent with what I expected from FEN1 inhibition alone. What could be the cause?
A1: this compound is known to have off-target activity against Exonuclease 1 (EXO1), a related nuclease with overlapping functions in DNA repair and replication. In biochemical assays, this compound and similar N-hydroxyurea based inhibitors have been shown to inhibit both FEN1 and EXO1 with comparable potency. Therefore, your observed phenotype may be a composite effect of inhibiting both enzymes.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is engaging FEN1 in your cellular context using a Cellular Thermal Shift Assay (CETSA). A successful CETSA will show a thermal stabilization of FEN1 in the presence of the inhibitor.
-
Use Genetic Knockdown for Comparison: Perform siRNA-mediated knockdown of FEN1 and EXO1, both individually and together. Compare the phenotypes from the knockdowns with the phenotype observed with this compound treatment. This will help you dissect the contribution of each target to the overall cellular response.
-
Consider a More Selective Inhibitor: If EXO1 inhibition is confounding your results, consider using a more selective FEN1 inhibitor. For example, BSM-1516 has been reported to be approximately 65-fold more potent against FEN1 than EXO1.[1][2][3][4]
Q2: How can I be sure that this compound is actually binding to FEN1 in my cells?
A2: The most direct way to confirm target engagement in a cellular environment is by performing a Cellular Thermal Shift Assay (CETSA). This assay is based on the principle that a protein's thermal stability increases when it is bound to a ligand. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble FEN1, you can determine if the inhibitor is binding to and stabilizing the protein.
A detailed protocol for a Western blot-based CETSA is provided in the "Experimental Protocols" section of this guide.
Q3: My experimental results with this compound are variable. What are some common causes of inconsistency?
A3: Variability in experiments with small molecule inhibitors can arise from several factors:
-
Inhibitor Concentration and Incubation Time: Ensure you are using a consistent and appropriate concentration of this compound and a standardized incubation time across all experiments. We recommend performing a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.
-
Cell Health and Confluency: Use healthy, subconfluent cells for your experiments. Stressed or overly confluent cells can respond differently to drug treatments.
-
Off-Target Effects: As mentioned, off-target inhibition of EXO1 can contribute to variability, especially if the relative expression levels of FEN1 and EXO1 differ between cell lines or experimental conditions.
-
Inhibitor Stability: Ensure proper storage of your this compound stock solution to maintain its activity.
Q4: What are the distinct roles of FEN1 and EXO1 that I should be aware of when interpreting my data?
A4: Both FEN1 and EXO1 are 5' nucleases involved in DNA replication and repair, but they have both distinct and overlapping roles.
-
FEN1: The primary role of FEN1 is in Okazaki fragment processing during lagging strand DNA synthesis, where it removes the 5' RNA-DNA flaps. It also participates in the long-patch base excision repair (LP-BER) pathway.
-
EXO1: EXO1 is also involved in Okazaki fragment processing and can act as a backup for FEN1. Additionally, it plays a significant role in DNA mismatch repair and the resection of DNA double-strand breaks during homologous recombination.
Inhibition of both enzymes by this compound can lead to more severe DNA replication and repair defects than inhibiting FEN1 alone. Understanding these roles is crucial for interpreting complex phenotypes.
Data Presentation
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target | IC50 | Selectivity (FEN1 vs. EXO1) | Reference |
| This compound | FEN1 | 30 nM | Similar potency to EXO1 | [5] |
| EXO1 | Not explicitly quantified, but noted to be similar to FEN1 | |||
| BSM-1516 | FEN1 | 7 nM | ~65-fold | [1][2][3][4] |
| EXO1 | 460 nM | [1][2][3][4] |
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Simplified pathway of Okazaki fragment processing.
Caption: Overview of the Long-Patch Base Excision Repair pathway.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for FEN1 Target Engagement (Western Blot-Based)
This protocol is a general guideline and may require optimization for your specific cell line and antibody.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
96-well PCR plates or PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against FEN1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for the appropriate time in culture medium.
-
-
Cell Harvesting and Lysis:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the clarified lysate into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein for each temperature point onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody against FEN1 and an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble FEN1 (relative to the unheated control) against the temperature for both the DMSO- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.
-
Protocol 2: siRNA-Mediated Knockdown of FEN1 for Inhibitor Validation
This protocol provides a general framework for siRNA transfection. Optimal conditions, including siRNA concentration and transfection reagent, should be determined empirically for your cell line.
Materials:
-
Cells of interest
-
siRNA targeting FEN1 (at least two independent sequences are recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
6-well plates
-
Reagents for Western blot or qRT-PCR
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Preparation (per well):
-
Solution A: Dilute the desired amount of siRNA (e.g., 20-30 pmol) in serum-free medium (e.g., 100 µL Opti-MEM).
-
Solution B: Dilute the transfection reagent according to the manufacturer's instructions in serum-free medium (e.g., 100 µL Opti-MEM).
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add serum-free medium to the transfection complexes to the final volume recommended by the manufacturer (e.g., to 1 mL).
-
Add the diluted transfection complexes to the cells.
-
Incubate the cells at 37°C for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium to the wells.
-
Continue to incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
-
Validation of Knockdown:
-
Harvest the cells and prepare lysates for Western blot analysis or RNA for qRT-PCR.
-
Confirm a significant reduction in FEN1 protein or mRNA levels in the cells transfected with FEN1 siRNA compared to the non-targeting control.
-
-
Phenotypic Analysis:
-
Once knockdown is confirmed, perform your desired functional assays and compare the results to those obtained with this compound treatment.
-
Protocol 3: In Vitro Fluorescent Nuclease Assay for FEN1/EXO1 Activity
This assay measures the cleavage of a fluorescently labeled DNA substrate.
Materials:
-
Recombinant human FEN1 and EXO1 proteins
-
Fluorescently labeled DNA flap substrate (e.g., with a 5' FAM and a 3' quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
This compound or other inhibitors
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in assay buffer. Include a DMSO control.
-
-
Reaction Setup:
-
In each well of the plate, add the inhibitor dilution or DMSO.
-
Add the recombinant FEN1 or EXO1 enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
-
Initiate Reaction:
-
Add the fluorescent DNA substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of enzyme activity relative to the DMSO control against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
References
- 1. Abstract 5720: Novel selective FEN1 nuclease inhibitor shows synergy with PARP-targeting drugs | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. blacksmithmedicines.com [blacksmithmedicines.com]
- 3. blacksmithmedicines.com [blacksmithmedicines.com]
- 4. blacksmithmedicines.com [blacksmithmedicines.com]
- 5. researchgate.net [researchgate.net]
FEN1-IN-4 degradation rate and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of FEN1-IN-4, a potent inhibitor of Flap Endonuclease 1 (FEN1). Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Storage and Stability of this compound
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3-4 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 1-2 years | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month - 1 year | Suitable for shorter-term storage of working solutions. |
Key Recommendations:
-
Solid Form: this compound as a powder is stable for up to 4 years when stored at -20°C.
-
Stock Solutions: For long-term storage, dissolve this compound in a suitable solvent such as DMSO and store in aliquots at -80°C for up to 2 years.[1][2] For shorter-term use, stock solutions can be kept at -20°C for up to one year.[1][2]
-
Freeze-Thaw Cycles: It is crucial to avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the handling and use of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO up to 125 mg/mL.[2] For in vivo applications, specific formulations with solvents like PEG300, Tween-80, and corn oil may be required.
Q2: I am observing precipitation of this compound in my cell culture medium. What should I do?
A2: Precipitation in aqueous media can be a concern. To avoid this:
-
Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
If precipitation persists, gentle warming and sonication can aid in dissolution.
Q3: What is the known stability of this compound in aqueous solutions or cell culture media?
Q4: Are there any known off-target effects of this compound?
A4: this compound is a potent inhibitor of FEN1. However, like many small molecule inhibitors, the possibility of off-target effects should be considered. It has been noted that some FEN1 inhibitors may have activity against other 5'-nuclease superfamily members. It is advisable to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of FEN1.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibitory effect | 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inaccurate concentration: Pipetting errors or incorrect calculations. 3. Cell permeability issues: Although generally cell-permeable, specific cell lines might have lower uptake. | 1. Prepare fresh aliquots of this compound from a properly stored solid compound. Avoid using old stock solutions. 2. Verify calculations and ensure accurate pipetting. Consider performing a dose-response curve to determine the optimal concentration for your experimental system. 3. Increase incubation time or concentration within a reasonable range. |
| High background or unexpected cellular toxicity | 1. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 2. Off-target effects: The inhibitor may be affecting other cellular pathways. 3. Compound precipitation: Precipitated compound can cause non-specific stress and toxicity. | 1. Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally <0.1%). Include a vehicle control (medium with the same concentration of DMSO) in all experiments. 2. Use the lowest effective concentration of this compound. Consider using a secondary, structurally different FEN1 inhibitor or siRNA-mediated knockdown of FEN1 as an orthogonal approach to confirm specificity. 3. Visually inspect the media for any signs of precipitation after adding the inhibitor. If observed, refer to the solubility troubleshooting tips in the FAQ section. |
| Variability between experiments | 1. Inconsistent inhibitor preparation: Differences in dissolving and diluting the compound. 2. Cell passage number and health: Cellular responses can vary with passage number and overall health. 3. Differences in experimental conditions: Minor variations in incubation times, cell densities, or reagent concentrations. | 1. Follow a standardized protocol for preparing and handling this compound solutions. 2. Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology. 3. Maintain strict consistency in all experimental parameters. |
Experimental Protocols & Workflows
Below are generalized protocols for common experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro FEN1 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to measure the inhibitory activity of this compound on purified FEN1 enzyme.
Caption: Workflow for an in vitro FEN1 inhibition assay.
Cellular Proliferation Assay
This workflow describes a typical experiment to assess the effect of this compound on cancer cell proliferation.
Caption: Workflow for a cellular proliferation assay with this compound.
FEN1 Signaling and Function
Understanding the role of FEN1 in cellular processes is key to interpreting the effects of its inhibition.
FEN1 in DNA Replication (Okazaki Fragment Maturation)
FEN1 plays a crucial role in the maturation of Okazaki fragments on the lagging strand during DNA replication.
Caption: Role of FEN1 in Okazaki fragment maturation.
FEN1 in Long-Patch Base Excision Repair (LP-BER)
FEN1 is also a key enzyme in the Long-Patch Base Excision Repair (LP-BER) pathway, which corrects single-base DNA lesions.
Caption: The role of FEN1 in the Long-Patch Base Excision Repair pathway.
References
Technical Support Center: Addressing Resistance to FEN1-IN-4 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the FEN1 inhibitor, FEN1-IN-4, in cancer cell lines.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair.[1][2] Specifically, this compound is a cellularly active N-hydroxyurea compound that blocks the entry of the DNA substrate to the FEN1 active site, thereby inhibiting its endonuclease activity.[3] This disruption of DNA repair and replication processes can lead to cell death, particularly in cancer cells that have a high reliance on these pathways.
2. My cancer cell line is not responding to this compound. What are the potential reasons for this resistance?
Resistance to this compound can be multifactorial and cell-line specific.[1] Some common mechanisms include:
-
High intrinsic FEN1 expression: Cancer cells with elevated baseline levels of FEN1 may require higher concentrations of the inhibitor to achieve a therapeutic effect.[1]
-
Proficient Homologous Recombination (HR) pathway: Cell lines with a fully functional HR pathway, particularly those that are wild-type for BRCA1 and BRCA2, are generally more resistant to FEN1 inhibition.[1][4]
-
Upregulation of other DNA repair pathways: Cells may compensate for FEN1 inhibition by upregulating other DNA repair pathways, such as the Base Excision Repair (BER) pathway.
-
Drug efflux pumps: Overexpression of multidrug resistance proteins can lead to the active transport of this compound out of the cell, reducing its intracellular concentration.
3. Which cancer cell lines are reported to be sensitive to FEN1 inhibitors?
Cell lines with deficiencies in the Homologous Recombination (HR) DNA repair pathway are often hypersensitive to FEN1 inhibition. This is a classic example of synthetic lethality. Notably, cancer cell lines with mutations in BRCA1 or BRCA2 are particularly sensitive to FEN1 inhibitors.[1][4][5] Additionally, cells with high levels of microsatellite instability (MSI) and mutations in genes like MRE11A may also exhibit increased sensitivity.
4. How can I experimentally determine if my cell line is sensitive or resistant to this compound?
A dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is the standard method. You can perform a cell viability assay (e.g., MTT, PrestoBlue) with a range of this compound concentrations. A lower IC50 value indicates higher sensitivity. Comparing the IC50 of your cell line to that of known sensitive (e.g., BRCA2-mutant) and resistant (e.g., BRCA2-wild-type) cell lines will help classify its phenotype.
5. I am observing inconsistent results in my experiments. What are some common troubleshooting tips for working with this compound?
-
Solubility: this compound has limited solubility in aqueous solutions. It is recommended to prepare fresh stock solutions in high-quality, anhydrous DMSO.
-
Storage: Store this compound as a solid at -20°C. Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles.
-
Cell density: Ensure consistent cell seeding densities across experiments, as this can significantly impact IC50 values.
-
Treatment duration: The optimal treatment time can vary between cell lines. A time-course experiment may be necessary to determine the ideal duration for observing a significant effect.
-
Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects. It is crucial to use the lowest effective concentration and include appropriate controls.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability | 1. Cell line is resistant. 2. Insufficient drug concentration or treatment time. 3. This compound degradation. | 1. Confirm the genetic background of your cell line (e.g., BRCA status). Consider using a known sensitive cell line as a positive control. 2. Perform a dose-response and time-course experiment to optimize treatment conditions. 3. Prepare fresh this compound stock solutions and avoid repeated freeze-thaw cycles. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Uneven drug distribution. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette for accuracy. 2. Gently mix the plate after adding this compound. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity. |
| Unexpected cell morphology changes | 1. Off-target effects at high concentrations. 2. Solvent (DMSO) toxicity. | 1. Use the lowest effective concentration of this compound. 2. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and include a vehicle control (DMSO only). |
| Difficulty in dissolving this compound | 1. Poor quality or hydrated DMSO. 2. Reaching solubility limit. | 1. Use fresh, anhydrous DMSO. 2. Gently warm the solution and vortex to aid dissolution. Do not exceed the recommended stock concentration. |
Quantitative Data
Table 1: Growth Inhibition (GI50) of FEN1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Background | FEN1 Inhibitor | GI50 (µM) | Reference |
| HCT-116 | Colorectal | MRE11A deficient (MSI) | Compound 1 | ~5 | [6] |
| SW620 | Colorectal | MRE11A proficient (MSS) | Compound 1 | >30 (Resistant) | [6] |
| DLD-1 | Colorectal | BRCA2 -/- | C8 | ~3 | [5] |
| DLD-1 | Colorectal | BRCA2 +/+ | C8 | >12.5 (Resistant) | [5] |
| PEO1 | Ovarian | BRCA2 mutant | C8 | ~3 | [5] |
| PEO4 | Ovarian | BRCA2 wild-type | C8 | ~12.5 | [5] |
| RPE-hTERT p53-/- | Retinal Pigment Epithelial | BRCA1 -/- | C8 | ~5 | [5] |
| RPE-hTERT p53-/- | Retinal Pigment Epithelial | BRCA1 +/+ | C8 | >11 (Resistant) | [5] |
Note: "Compound 1" and "C8" are N-hydroxyurea-based FEN1 inhibitors similar in class to this compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of this compound.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for FEN1 and BRCA2
This protocol provides a general guideline for detecting FEN1 and BRCA2 protein levels.[9][10][11][12]
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% for BRCA2, 10-12% for FEN1)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FEN1, anti-BRCA2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-50 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism in sensitive vs. resistant cells.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuickresearch.com [kuickresearch.com]
- 5. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchhub.com [researchhub.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. elabscience.com [elabscience.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in FEN1-IN-4 experiments
Welcome to the technical support center for FEN1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and relevant technical data to ensure the consistency and reliability of your results.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments with this compound, providing step-by-step guidance to identify and resolve these issues.
Issue 1: Inconsistent IC50 Values
A common challenge observed is the variability in the half-maximal inhibitory concentration (IC50) of this compound between different experimental setups, particularly between biochemical assays and cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Difference in Assay Format | The IC50 value of 30 nM for this compound was determined in a cell-free biochemical assay using a truncated form of the FEN1 protein (hFEN1-336Δ).[1][2] Cellular assays introduce complexities not present in biochemical assays, such as cell membrane permeability, drug metabolism, and the presence of interacting proteins. | Acknowledge that cellular EC50 values are often higher than biochemical IC50 values. Use the biochemical IC50 as a reference for potency but determine the optimal concentration for your specific cell line and assay through a dose-response experiment. |
| High Local Concentration of FEN1 | The concentration of FEN1 can be significantly higher within the nucleus, especially during the S-phase of the cell cycle. This high local concentration may require a higher concentration of the inhibitor to achieve a 50% reduction in activity. | Consider cell cycle synchronization if you are studying a specific phase. Alternatively, be aware that asynchronous cell populations may yield more variable results. |
| Non-specific Protein Binding | This compound may bind to other proteins within the cell, reducing the effective concentration available to inhibit FEN1. | While difficult to control directly, be mindful of this possibility when interpreting data. Consider using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your cellular model. |
| Off-Target Effects | This compound has been shown to inhibit Exonuclease 1 (EXO1) in a concentration-dependent manner.[3] Inhibition of other cellular nucleases could contribute to the observed phenotype, leading to a misinterpretation of the IC50 value for FEN1 inhibition alone. | Be aware of potential off-target effects and consider using complementary approaches, such as siRNA-mediated knockdown of FEN1, to validate that the observed phenotype is indeed due to FEN1 inhibition. |
| Solubility and Stability Issues | This compound is insoluble in water and should be dissolved in DMSO.[1][2] Improper dissolution or storage of the stock solution can lead to inaccurate concentrations and inconsistent results. | Ensure this compound is fully dissolved in fresh, high-quality DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration is compatible with your cell line and does not exceed a cytotoxic level (typically <0.5%). |
| Assay-Specific Variability | Different cell viability assays (e.g., MTT, Alamar Blue, Trypan Blue) measure different cellular parameters and can yield different IC50 values.[4] | Stick to a single, well-validated cell viability assay for a given set of experiments to ensure consistency. Be aware of the limitations and principles of your chosen assay. |
Troubleshooting Workflow for Inconsistent IC50 Values:
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO and Ethanol.[1] It is insoluble in water. For long-term storage, the solid powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of human flap endonuclease-1 (hFEN1).[1][2] It belongs to the N-hydroxyurea class of inhibitors which are proposed to block substrate entry to the catalytic site of FEN1.[3]
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to inhibit Exonuclease 1 (EXO1) in a concentration-dependent manner.[3] EXO1 is another member of the 5' nuclease superfamily with structural similarities to FEN1.
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. While the biochemical IC50 is 30 nM, cellular assays often require higher concentrations.[1][2] A typical starting point for cellular experiments is in the low micromolar range (e.g., 1-10 µM). It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q5: How can I confirm that this compound is engaging with FEN1 in my cells?
A5: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells. This method assesses the thermal stability of a protein upon ligand binding. An increase in the thermal stability of FEN1 in the presence of this compound would indicate direct binding.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 30 nM | Cell-free assay with hFEN1-336Δ | [1][2] |
| Molecular Weight | 232.24 g/mol | - | [1] |
| Solubility in DMSO | 46 mg/mL (198.07 mM) | - | [1] |
| Solubility in Ethanol | 46 mg/mL | - | [1] |
| Storage (Powder) | 3 years at -20°C | - | [1] |
| Storage (DMSO Stock) | 1 year at -80°C | - | [1] |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT assay. Optimization for specific cell lines is recommended.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the absorbance of the no-cell control.
Western Blot for FEN1 Expression
This protocol provides a general procedure for detecting FEN1 protein levels by Western blot.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FEN1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FEN1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence for FEN1 Localization
This protocol describes a general method for visualizing the subcellular localization of FEN1 using immunofluorescence.
Materials:
-
Cells grown on coverslips
-
PBS (Phosphate Buffered Saline)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against FEN1
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound as required.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with 5% BSA for 1 hour.
-
Incubate with the primary anti-FEN1 antibody in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking solution for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Replication and Repair
FEN1 is a critical enzyme in maintaining genomic stability through its involvement in DNA replication and repair pathways.[5][6] Its primary role is the removal of 5' flaps generated during Okazaki fragment maturation in lagging strand synthesis and in long-patch base excision repair (LP-BER).[1]
Caption: FEN1's role in DNA replication and repair pathways.
General Experimental Workflow for this compound
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based experiment.
Caption: A general experimental workflow for using this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kuickresearch.com [kuickresearch.com]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-4 lot-to-lot variability and quality control measures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of FEN1-IN-4, a potent inhibitor of human flap endonuclease-1 (hFEN1). Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of human flap endonuclease-1 (hFEN1) with an IC50 of 30 nM for hFEN1-336Δ.[1][2] It functions by blocking the substrate entry to the active site of the FEN1 enzyme.[3][4] FEN1 is a critical enzyme involved in DNA replication and repair, specifically in the processing of Okazaki fragments during lagging strand synthesis and in long-patch base excision repair (LP-BER).[3][5][6] By inhibiting FEN1, this compound can lead to the accumulation of unprocessed DNA flaps, resulting in stalled replication forks, DNA double-strand breaks, and ultimately apoptosis in cancer cells, particularly those with defects in other DNA repair pathways like homologous recombination.[3][7][8]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, stock solutions should be stored at -80°C for up to 2 years, or -20°C for 1 year. To prepare a stock solution, dissolve this compound in fresh DMSO; for example, it is soluble in DMSO at a concentration of 125 mg/mL (538.24 mM), though using ultrasonic assistance may be necessary.[9] It is important to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[1] For in vivo experiments, specific formulation protocols are available.[9]
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to inhibit exonuclease 1 (EXO1) in a concentration-dependent manner.[2] EXO1 is another member of the 5' nuclease superfamily with a similar active site geometry to FEN1.[3] Researchers should consider this potential off-target activity when interpreting experimental results.
Q4: In which cancer types or cellular contexts is this compound expected to be most effective?
A4: FEN1 inhibitors like this compound are particularly effective in cancers with defects in homologous recombination (HR), such as those with BRCA1 and BRCA2 mutations. This is due to a concept known as synthetic lethality, where the inhibition of FEN1 in combination with a pre-existing defect in another DNA repair pathway is selectively lethal to cancer cells.[7] High-throughput screens have also identified colorectal and gastric cell lines with microsatellite instability (MSI) as being particularly sensitive to FEN1 inhibitors due to a synthetic lethal interaction with MRE11A, which is often mutated in these cancers.[10]
Lot-to-Lot Variability and Quality Control
Ensuring the consistency and quality of this compound across different batches is crucial for reproducible experimental results. While specific lot-to-lot variability data is proprietary to manufacturers, researchers can and should perform their own quality control checks.
Table 1: Recommended Quality Control Measures for this compound
| Parameter | Method | Recommended Specification | Purpose |
| Identity | 1H-NMR, LC-MS | Conforms to the expected chemical structure | Confirms the correct compound has been synthesized/purchased. |
| Purity | HPLC | ≥98% | Ensures that observed effects are due to this compound and not impurities. |
| Solubility | Visual Inspection | Clear solution at the desired concentration in the chosen solvent (e.g., DMSO) | Confirms the compound is fully dissolved, ensuring accurate dosing. |
| In vitro Potency | FEN1 Activity Assay (e.g., fluorescence-based) | IC50 within an acceptable range of the reported value (e.g., 30 nM ± 2-fold) | Verifies the biological activity of the specific lot of the inhibitor. |
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of FEN1 activity in biochemical assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Prepare fresh stock solutions of this compound from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Confirm proper storage conditions (-80°C for stock solutions). |
| Inaccurate Concentration | - Verify the molecular weight and calculations used for preparing the stock solution. - Have the concentration of the stock solution confirmed by a core facility if possible. |
| Assay Conditions | - Optimize the concentration of FEN1 enzyme and substrate in your assay. - Ensure the buffer conditions (pH, salt concentration) are optimal for FEN1 activity. |
| Lot-to-Lot Variability | - Perform a dose-response curve with each new lot to determine its specific IC50. - If the IC50 is significantly different, contact the supplier with your data. |
Issue 2: High cellular toxicity observed in control (non-FEN1 dependent) cell lines.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and consistent across all treatments. - Run a solvent-only control to assess its toxicity. |
| Off-Target Effects | - Lower the concentration of this compound to a range closer to its IC50 for FEN1. - Use a secondary, structurally different FEN1 inhibitor to confirm that the observed phenotype is on-target. - Investigate potential off-target effects on related nucleases like EXO1. |
| Impurity in the Compound | - Check the purity of the compound from the supplier's certificate of analysis. - If purity is a concern, consider purchasing from a different vendor or having the compound repurified. |
Issue 3: Lack of sensitization to DNA damaging agents (e.g., temozolomide, cisplatin) in cancer cells.
| Possible Cause | Troubleshooting Step |
| Ineffective FEN1 Inhibition in Cells | - Confirm target engagement in cells using a cellular thermal shift assay (CETSA) or by observing an increase in DNA damage markers like γH2AX.[3] - Ensure the concentration and duration of this compound treatment are sufficient to inhibit FEN1 prior to adding the DNA damaging agent. |
| Cell Line Resistance | - The chosen cell line may have redundant or alternative DNA repair pathways that compensate for FEN1 inhibition. - Use cell lines with known defects in homologous recombination (e.g., BRCA1/2 mutants) as positive controls. |
| Experimental Timing | - Optimize the timing of this compound and the DNA damaging agent co-treatment. Pre-incubation with this compound is often necessary. |
Experimental Protocols & Visualizations
FEN1 Signaling and Inhibition Pathway
The diagram below illustrates the central role of FEN1 in DNA replication and repair, and how this compound intervenes.
Caption: this compound inhibits FEN1's role in DNA replication and repair, leading to cell death.
Experimental Workflow: Validating a New Lot of this compound
This workflow outlines the steps to ensure the quality and activity of a new batch of this compound.
Caption: A streamlined workflow for the quality control validation of new this compound lots.
Troubleshooting Logic for Inconsistent Results
This decision tree helps diagnose issues when experiments with this compound yield unexpected results.
Caption: A decision tree to systematically troubleshoot inconsistent this compound experimental data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esrf.fr [esrf.fr]
- 5. academic.oup.com [academic.oup.com]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to FEN1-IN-4 and Other Flap Endonuclease-1 (FEN1) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of FEN1-IN-4 against other notable FEN1 inhibitors. The content is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Flap endonuclease-1 (FEN1) is a critical enzyme in DNA replication and repair, primarily involved in Okazaki fragment maturation and the base excision repair (BER) pathway. Its overexpression in various cancers has made it an attractive target for anticancer therapies. This guide focuses on this compound and compares its performance with other known FEN1 inhibitors, including several from the N-hydroxyurea series (C2, C8, C16, C20), SC13, and the newer inhibitor BSM-1516.
Quantitative Efficacy Comparison of FEN1 Inhibitors
The following table summarizes the in vitro and cellular efficacy of this compound and other selected FEN1 inhibitors. It is important to note that direct comparison of IC50 and EC50 values should be approached with caution, as experimental conditions may vary between studies.
| Inhibitor | Type | Target | Biochemical IC50 | Cellular EC50 | Key Findings & Cell Lines Studied |
| This compound | N-hydroxyurea derivative | hFEN1 | 30 nM (for hFEN1-336Δ)[1] | Not explicitly reported | Induces apoptosis, necrosis, and senescence in breast cancer cell lines.[2] Shows cytotoxic, cytostatic, and radiosensitizing effects.[2] |
| C8 | N-hydroxyurea derivative | FEN1 | Not explicitly reported | ~5-fold more sensitive in BRCA2-mutant PEO1 cells vs. BRCA2-revertant PEO4 cells[3] | Demonstrates synthetic lethality with BRCA1/2 deficiencies.[4] More potent than C2, C16, and C20 in PEO1 cells.[3] |
| C2, C16, C20 | N-hydroxyurea derivatives | FEN1 | Similar IC50 values to other N-hydroxyurea compounds[5] | Less potent than C8 and C16 in PEO1 cells[3] | Part of a series of N-hydroxyurea inhibitors with varying cellular potencies.[3] |
| SC13 | Small molecule | FEN1 | Not explicitly reported | Not explicitly reported | Enhances sensitivity to ionizing radiation and paclitaxel in cervical cancer cells (HeLa).[6] |
| BSM-1516 | Novel metal-binding pharmacophore | FEN1 | 7 nM[7][8][9][10] | 24 nM (CETSA)[7][8][9][10], 350 nM (Clonogenic assay, BRCA2-deficient DLD1 cells)[10] | Highly selective (~65-fold) over EXO1.[7][8][9][10] Shows strong synergy with PARP inhibitors.[11] |
Mechanism of Action
The primary mechanism of action for the N-hydroxyurea class of FEN1 inhibitors, which includes this compound, involves blocking the substrate's entry to the FEN1 active site. These inhibitors achieve this by coordinating with the two essential magnesium ions within the catalytic site, thereby preventing the nuclease activity of FEN1.[12] The newer inhibitor, BSM-1516, also utilizes a novel metal-binding pharmacophore to interact with these magnesium ions.[9][10]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
FEN1's Role in Okazaki Fragment Maturation
Caption: FEN1's role in processing 5' flaps during Okazaki fragment maturation and its inhibition.
Base Excision Repair (BER) Pathway and FEN1 Inhibition
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blacksmithmedicines.com [blacksmithmedicines.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Abstract 7148: Small molecule inhibitor of FEN1 nuclease utilizing a novel metal-binding pharmacophore synergizes with inhibitors of USP1, PARP, PARG and ATR | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. blacksmithmedicines.com [blacksmithmedicines.com]
- 12. esrf.fr [esrf.fr]
FEN1-IN-4 versus FEN1-IN-1: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of two key FEN1 inhibitors, FEN1-IN-4 and FEN1-IN-1. This guide provides a comprehensive overview of their mechanism of action, quantitative performance data, and detailed experimental protocols.
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Its role in Okazaki fragment maturation and long-patch base excision repair is essential for maintaining genomic stability. Inhibition of FEN1 can lead to synthetic lethality in cancers with specific DNA repair deficiencies. This guide provides a comparative analysis of two widely used N-hydroxyurea-based FEN1 inhibitors, this compound and FEN1-IN-1, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and FEN1-IN-1, based on comparative studies.
| Inhibitor | Biochemical IC50 (nM) | Cellular EC50 (µM) (CETSA) | Mode of Inhibition |
| FEN1-IN-1 | 46 | 5.1 | Mixed competitive/non-competitive |
| This compound | 17 | 6.8 | Competitive |
Table 1: Comparative inhibitory potency and mode of action of FEN1-IN-1 and this compound. Data sourced from Exell, J.C., et al. (2016) Nat Chem Biol.
Mechanism of Action and Cellular Effects
Both FEN1-IN-1 and this compound are N-hydroxyurea-based compounds that target the active site of FEN1 by coordinating with the catalytic magnesium ions.[1] However, they exhibit different modes of inhibition. FEN1-IN-1 demonstrates a mixed competitive and non-competitive inhibition pattern, suggesting it can bind to both the free enzyme and the enzyme-substrate complex.[2][3] In contrast, this compound acts as a more competitive inhibitor with respect to the DNA substrate.[4]
Inhibition of FEN1 by either compound leads to the accumulation of unprocessed Okazaki fragments and other DNA flap structures. This triggers a DNA damage response (DDR), characterized by the activation of the ATM and ATR checkpoint signaling pathways, phosphorylation of histone H2AX (γH2AX), and ubiquitination of FANCD2.[3][5] Ultimately, the accumulation of DNA damage can lead to replication fork collapse, cell cycle arrest, and apoptosis.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to reproduce and build upon existing findings.
FEN1 Inhibition Biochemical Assay (Fluorescence-Based)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against FEN1 using a fluorogenic DNA substrate.
Materials:
-
Recombinant human FEN1 protein
-
Fluorogenic DNA substrate (e.g., a 5'-flap DNA substrate with a fluorophore and a quencher)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 100 µg/ml BSA
-
This compound or FEN1-IN-1 dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the FEN1 inhibitors in DMSO.
-
In a 384-well plate, add the FEN1 enzyme to the assay buffer.
-
Add the diluted inhibitors to the wells containing the enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic DNA substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every minute for 30 minutes) at 37°C.
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[6][7][8]
Materials:
-
SW620 colon cancer cells (or other suitable cell line)
-
This compound or FEN1-IN-1 dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Primary anti-FEN1 antibody, HRP-conjugated secondary antibody
-
Western blotting reagents and equipment
Procedure:
-
Compound Treatment: Treat cultured cells with various concentrations of the FEN1 inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform SDS-PAGE and Western blotting using an anti-FEN1 antibody to detect the amount of soluble FEN1 at each temperature.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble FEN1 against the temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. The cellular EC50 can be determined by performing an isothermal dose-response experiment at a fixed temperature that shows a significant shift.[4]
Visualizations
The following diagrams illustrate the FEN1 signaling pathway and a typical experimental workflow.
References
- 1. esrf.fr [esrf.fr]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of FEN1-IN-4 for FEN1 Over Other Nucleases: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is a critical step in its validation as a chemical probe or therapeutic agent. This guide provides a comparative analysis of FEN1-IN-4, a known inhibitor of Flap endonuclease 1 (FEN1), and outlines the experimental approaches to validate its specificity against other nucleases.
FEN1 is a key enzyme involved in DNA replication and repair, making it an attractive target in oncology.[1][2][3] this compound (also known as FEN1 Inhibitor C2 or Compound 2) has been identified as an inhibitor of human FEN1 (hFEN1) with an IC50 of 30 nM.[4] However, to be a reliable tool, its selectivity for FEN1 over other structurally and functionally related nucleases must be rigorously established.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the inhibitory activity of this compound and a more recently developed FEN1 inhibitor, BSM-1516, against FEN1 and a related nuclease, Exonuclease 1 (EXO1). The data for BSM-1516 is included to highlight what a comprehensive specificity profile looks like and to provide a benchmark for the desired selectivity data for this compound.
| Inhibitor | Target Nuclease | IC50 (nM) | Selectivity (Fold) | Reference |
| This compound (Compound 2) | FEN1 | 30 | Data not available | [4] |
| EXO1 | Data not available | |||
| BSM-1516 | FEN1 | 7 | ~65-fold vs. EXO1 | [5][6] |
| EXO1 | 460 | [6][7] |
Experimental Protocols
To validate the specificity of this compound, a combination of biochemical and cell-based assays should be employed.
Biochemical Nuclease Activity Assays
These assays directly measure the enzymatic activity of purified nucleases in the presence of the inhibitor.
a) Fluorescence-Based Cleavage Assay
This is a common method for high-throughput screening and IC50 determination.[1][8][9]
-
Principle: A synthetic DNA substrate is designed with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by a nuclease like FEN1, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.
-
Protocol Outline:
-
Substrate Preparation: Synthesize and anneal oligonucleotides to create a flap DNA structure that is a substrate for FEN1. Label the 5' flap with a fluorophore (e.g., 6-TAMRA) and a complementary strand with a quencher (e.g., BHQ-2).[1]
-
Reaction Setup: In a 96- or 384-well plate, set up reactions containing the purified nuclease (FEN1 or other nucleases to be tested), the fluorogenic substrate, and a range of concentrations of this compound.
-
Incubation: Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals using a plate reader.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
b) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity, generating a chemiluminescent signal. For a FEN1 assay, a biotinylated DNA substrate can be used, which, when intact, brings streptavidin-coated donor beads and acceptor beads linked to a DNA-binding protein into proximity. Cleavage by FEN1 separates the beads, leading to a loss of signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare the biotinylated DNA flap substrate, streptavidin-coated donor beads, and acceptor beads.
-
Reaction: Incubate the purified nuclease, substrate, and various concentrations of this compound.
-
Detection: Add the donor and acceptor beads and incubate in the dark.
-
Signal Measurement: Read the chemiluminescent signal on a compatible plate reader.
-
Analysis: A decrease in signal indicates nuclease activity. Calculate IC50 values as described above.
-
Cell-Based Target Engagement Assay
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that the inhibitor binds to its target protein inside living cells.[3]
-
Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability. CETSA measures the temperature at which the target protein denatures and aggregates in the presence and absence of the inhibitor.
-
Protocol Outline:
-
Cell Treatment: Treat cultured cells with either a vehicle control or this compound for a specified period.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Detection: Analyze the amount of soluble FEN1 in each sample using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble FEN1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizing Experimental Workflows and Logic
The following diagrams, generated using Graphviz, illustrate the workflow for assessing inhibitor specificity and the logical framework for the comparison.
Caption: Experimental workflow for validating FEN1 inhibitor specificity.
References
- 1. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. blacksmithmedicines.com [blacksmithmedicines.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Cancer Effects of FEN1-IN-4 and Other DNA Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of FEN1-IN-4 in various cell lines, alongside a comparison with other Flap Endonuclease 1 (FEN1) inhibitors and the Poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. The data presented is intended to offer an objective overview of the therapeutic potential of targeting the FEN1 pathway in oncology.
Introduction to FEN1 Inhibition
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, particularly in the processing of Okazaki fragments during lagging strand synthesis and in the base excision repair (BER) pathway. Its overexpression is observed in numerous cancers, including breast, lung, and ovarian cancers, and is often associated with poor prognosis and resistance to chemotherapy.[1] Inhibition of FEN1 represents a promising therapeutic strategy, especially in cancers with existing DNA damage response (DDR) defects, such as those with mutations in BRCA1 or BRCA2, through a concept known as synthetic lethality.[2]
This compound is a potent and selective inhibitor of FEN1. This guide will delve into its efficacy across different cancer cell lines and compare it with other FEN1 inhibitors and the clinically approved PARP inhibitor, Olaparib.
Comparative Efficacy of FEN1 Inhibitors and Olaparib
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound, other FEN1 inhibitors, and Olaparib in various cancer cell lines, providing a quantitative comparison of their anti-proliferative effects.
Table 1: IC50 Values of FEN1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound (C2) | PEO1 (BRCA2 mutant) | Ovarian Cancer | < 25 |
| FEN1-IN-C8 | PEO1 (BRCA2 mutant) | Ovarian Cancer | < 12.5 |
| FEN1-IN-C20 | A549 | Non-Small Cell Lung Cancer | 12.5[3] |
| H1299 | Non-Small Cell Lung Cancer | 22.1[3] | |
| H460 | Non-Small Cell Lung Cancer | 20.8[3] | |
| FEN1-IN-SC13 | PC3 | Prostate Cancer | ~20 (in combination studies)[4] |
| HeLa | Cervical Cancer | Used in combination with radiation[5] |
Table 2: IC50 Values of Olaparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - MTT Assay | IC50 (µM) - Colony Formation Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | 14[6] | - |
| HCC1937 (BRCA1 mutant) | Triple-Negative Breast Cancer | 150[6] | - |
| MCF-7 | Breast Cancer (ER+) | 10[6] | - |
| SK-BR-3 | Breast Cancer (HER2+) | - | - |
| MDA-MB-436 (BRCA1 mutant) | Triple-Negative Breast Cancer | 4.7[7] | - |
| A2780 | Ovarian Cancer | - | - |
| OVCAR-3 | Ovarian Cancer | - | - |
| SKOV-3 | Ovarian Cancer | - | - |
| PEO1 (BRCA2 mutant) | Ovarian Cancer | 25.0[8] | - |
| PEO4 (BRCA2 revertant) | Ovarian Cancer | >82.1 (Resistant)[8] | - |
| H1650 (PTEN deficient) | Non-Small Cell Lung Cancer | 6 - 40[9] | - |
| PC-9 (PTEN wild-type) | Non-Small Cell Lung Cancer | 6 - 40[9] | - |
| H82 | Small Cell Lung Cancer | - | - |
| H187 | Small Cell Lung Cancer | - | - |
| H524 | Small Cell Lung Cancer | - | - |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the FEN1 signaling pathway, a typical experimental workflow for evaluating FEN1 inhibitors, and the logical framework for comparing these compounds.
Caption: FEN1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for FEN1 Inhibitor Evaluation.
Caption: Logical Framework for Inhibitor Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound, Olaparib) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method utilizes the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and wash twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 500 µL of PBS containing 50 µg/mL PI to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by the fluorescence intensity of PI. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for PARP Cleavage
Principle: Western blotting is used to detect specific proteins in a sample. Cleavage of PARP-1, a 116 kDa protein, into an 89 kDa fragment by caspases is a hallmark of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the inhibitor, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) and/or full-length PARP (116 kDa) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of the 89 kDa cleaved PARP fragment indicates apoptosis.[10]
References
- 1. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy [mdpi.com]
- 2. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Analysis of FEN1-IN-4 and Cisplatin in Non-Small-Cell Lung Cancer
A detailed comparison between the novel flap endonuclease 1 (FEN1) inhibitor, FEN1-IN-4, and the conventional chemotherapeutic agent, cisplatin, reveals distinct mechanisms of action and therapeutic potentials in the context of non-small-cell lung cancer (NSCLC). While cisplatin has long been a cornerstone of NSCLC treatment, this compound represents a targeted approach that addresses key mechanisms of drug resistance. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound: Targeting DNA Repair
This compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair pathways, particularly base excision repair (BER).[1][2] In many NSCLC cases, FEN1 is overexpressed, which is associated with increased tumor progression and resistance to DNA-damaging agents like cisplatin.[1][3][4] By inhibiting FEN1, this compound disrupts the repair of DNA damage, leading to an accumulation of DNA double-strand breaks, which in turn induces apoptosis in cancer cells.[1][2] This targeted inhibition makes cancer cells, especially those with high FEN1 expression, more susceptible to DNA damage.
Cisplatin: A Conventional DNA Damaging Agent
Cisplatin is a platinum-based chemotherapy drug that exerts its cytotoxic effects by forming covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts.[5][6][7] These adducts disrupt the normal structure of DNA, interfering with DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[5][8] Cisplatin's mechanism is not specific to cancer cells and can affect any rapidly dividing cell, leading to its well-documented side effects. Resistance to cisplatin in NSCLC is often linked to the cancer cells' enhanced ability to repair DNA damage, a mechanism that FEN1 is involved in.[1]
Performance and Efficacy
The therapeutic potential of this compound and cisplatin in NSCLC is best understood by examining their individual effects and, most importantly, their synergistic interaction.
In Vitro Studies
| Parameter | This compound | Cisplatin | This compound + Cisplatin |
| Cell Proliferation | Significant suppression, particularly in FEN1-overexpressing NSCLC cells.[1][2] | Dose-dependent inhibition of NSCLC cell proliferation.[8][9] | Enhanced and synergistic suppression of cell proliferation compared to either agent alone.[1][2] |
| Apoptosis Induction | Induces apoptosis through the accumulation of DNA damage.[1][2] | Induces apoptosis via DNA damage-induced signaling pathways.[8] | Markedly increased apoptosis in NSCLC cells.[1][3] |
| DNA Damage | Causes an accumulation of DNA double-strand breaks (indicated by γ-H2AX foci).[1] | Induces DNA adducts and subsequent DNA damage.[5] | A significant increase in DNA double-strand breaks.[1] |
| Cisplatin Resistance | Sensitizes cisplatin-resistant NSCLC cells to cisplatin.[1][2][3] | Efficacy is limited in resistant cells due to enhanced DNA repair.[1] | Overcomes cisplatin resistance, leading to significant cell death.[1][3] |
In Vivo Studies (Xenograft Models)
In mouse models with NSCLC xenografts, the combination of a FEN1 inhibitor and cisplatin has been shown to be more effective at suppressing tumor progression than either treatment alone.[1][2] This combination therapy leads to a greater induction of apoptosis and a higher accumulation of DNA damage markers within the tumor tissue.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The interplay between this compound and cisplatin converges on the DNA damage response pathway.
Caption: Interaction of this compound and Cisplatin on DNA damage pathways.
Experimental Workflow: In Vitro Synergy Study
The synergistic effect of this compound and cisplatin can be evaluated using a standard in vitro experimental workflow.
References
- 1. FEN1 promotes tumor progression and confers cisplatin resistance in non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 promotes tumor progression and confers cisplatin resistance in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccij-online.org [ccij-online.org]
Validating FEN1-IN-4 Efficacy and Selectivity: A Comparative Guide Using CRISPR-Cas9 FEN1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Flap Endonuclease 1 (FEN1) inhibitor, FEN1-IN-4, and its validation through CRISPR-Cas9-mediated gene knockout. The data presented herein demonstrates the on-target selectivity of this compound and offers a comparative analysis with other known FEN1 inhibitors.
Introduction to FEN1 Inhibition
Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1] Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3] FEN1 inhibitors are being developed to exploit the reliance of cancer cells on specific DNA repair pathways, potentially leading to synthetic lethality in tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4]
This compound is a potent, cell-active inhibitor of human FEN1, belonging to the N-hydroxyurea class of compounds. It has been shown to block the entry of the DNA substrate to the FEN1 active site.[5] Validating the specificity of such inhibitors is paramount to ensure that their cellular effects are indeed due to the inhibition of the intended target. The gold-standard for such validation is the use of a genetic knockout of the target protein.
This compound Performance in Wild-Type vs. FEN1 Deficient Cells
To definitively establish the on-target activity of FEN1 inhibitors, their effects were compared in cells with normal FEN1 expression (wild-type) versus cells where FEN1 has been depleted or knocked out. A study on ovarian cancer cells demonstrated that depletion of FEN1 via siRNA or CRISPR-Cas9 knockout significantly sensitized BRCA2-deficient cells to a FEN1 inhibitor.[6]
Key Findings:
-
Increased Sensitivity in FEN1-Depleted Cells: Ovarian cancer cells with depleted FEN1 (PEO1) showed significantly impaired cell viability upon treatment with a FEN1 inhibitor compared to their FEN1-proficient counterparts (PEO4).[6]
-
Enhanced DNA Damage: The increased sensitivity in FEN1-depleted cells correlated with a significant accumulation of DNA double-strand breaks, as measured by γH2AX foci.[6]
-
Induction of Apoptosis: FEN1 inhibition in FEN1-depleted cells led to a marked increase in apoptosis.[6]
These findings strongly support that the cytotoxic effects of the FEN1 inhibitor are directly mediated through the inhibition of FEN1.
Comparative Analysis of FEN1 Inhibitors
This compound is part of a broader class of N-hydroxyurea-based FEN1 inhibitors. A comparative study on a panel of these inhibitors, including compounds C2, C8, C16, and C20, revealed varying potencies in cancer cell lines.
Table 1: Comparison of N-hydroxyurea FEN1 Inhibitors in BRCA2-deficient PEO1 cells [4]
| Inhibitor | Concentration | % Survival (PEO1 cells) |
| C2 (this compound) | 25 µM | ~75% |
| C8 | 12.5 µM | ~20% |
| C16 | 12.5 µM | ~40% |
| C20 | 25 µM | ~80% |
Note: Lower survival percentage indicates higher potency.
From this data, C8 appears to be the most potent inhibitor in this specific cell line context, followed by C16. This compound (C2) and C20 showed more modest effects at the tested concentrations.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating FEN1 inhibitors in different cellular contexts.
Table 2: Effect of FEN1 Inhibition on Cell Viability and DNA Damage in FEN1-depleted Ovarian Cancer Cells [6]
| Cell Line | FEN1 Status | Treatment | % Cell Viability (Clonogenic Assay) | γH2AX Foci Accumulation |
| PEO1 | Depleted (siRNA) | FEN1 Inhibitor | Significantly impaired | Increased |
| PEO4 | Proficient | FEN1 Inhibitor | Less impaired | Less increased |
Table 3: Effects of this compound on Breast Cancer Cell Lines [2]
| Cell Line | This compound Effect |
| MDA-MB-468 | Increased cell death, reduced survival fraction |
| T-47D | Increased cellular senescence |
| MCF7 | Increased cellular senescence |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRISPR-Cas9 Mediated FEN1 Knockout
Objective: To generate a stable FEN1 knockout cell line to validate the on-target effects of FEN1 inhibitors.
Materials:
-
Target cells (e.g., U2OS, A2780cis)
-
FEN1-specific guide RNA (gRNA) sequences cloned into a Cas9 expression vector (e.g., pX458)
-
Lipofectamine-based transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning supplies
-
PCR reagents for genomic DNA extraction and amplification
-
Sanger sequencing service
-
Anti-FEN1 antibody for Western blot validation
Protocol:
-
gRNA Design and Cloning: Design two gRNAs targeting an early exon of the FEN1 gene using a suitable online tool. Clone the gRNAs into a Cas9-expressing vector that also contains a selection marker (e.g., GFP and puromycin resistance).
-
Transfection: Transfect the target cells with the FEN1-gRNA/Cas9 plasmid using a lipofectamine-based reagent according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform limiting dilution to isolate single cells into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Genomic DNA Analysis: Once colonies are established, extract genomic DNA. Amplify the region of the FEN1 gene targeted by the gRNAs via PCR. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Confirm the absence of FEN1 protein expression in the knockout clones by Western blotting using a validated anti-FEN1 antibody.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the metabolic activity and proliferation of cells.
Materials:
-
Wild-type and FEN1 knockout cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only (DMSO) control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
DNA Damage (γH2AX) Assay
Objective: To quantify the induction of DNA double-strand breaks following treatment with this compound.
Materials:
-
Wild-type and FEN1 knockout cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody and DAPI Staining: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Apoptosis (Annexin V) Assay
Objective: To detect and quantify apoptosis induced by this compound.
Materials:
-
Wild-type and FEN1 knockout cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizing the Workflow and Pathways
Caption: Experimental workflow for validating this compound selectivity.
Caption: Signaling pathway of FEN1 inhibition by this compound.
Caption: Comparative potency of FEN1 inhibitors.
Conclusion
The validation of this compound and other FEN1 inhibitors through CRISPR-Cas9 mediated knockout of the FEN1 gene provides unequivocal evidence of their on-target activity. The increased sensitivity of FEN1 knockout cells to these inhibitors, manifested by decreased cell viability, increased DNA damage, and apoptosis, confirms that their mechanism of action is indeed through the inhibition of FEN1. This guide provides researchers with the necessary data and protocols to understand and further investigate the therapeutic potential of FEN1 inhibition. The comparative analysis of different FEN1 inhibitors also highlights the importance of selecting the most potent and specific compounds for further drug development.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esrf.fr [esrf.fr]
- 6. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of FEN1-IN-4 with Olaparib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a promising strategy in oncology to enhance therapeutic efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of the Flap Endonuclease 1 (FEN1) inhibitor, FEN1-IN-4, with the Poly (ADP-ribose) polymerase (PARP) inhibitor, olaparib. By targeting two critical nodes in the DNA damage response (DDR) pathway, this combination has shown significant potential in preclinical studies, particularly in cancers with deficiencies in other DNA repair pathways.
Mechanism of Synergy: A Dual Assault on DNA Repair
Olaparib is a potent PARP inhibitor that has demonstrated significant efficacy in cancers with mutations in the BRCA1 or BRCA2 genes.[1][2] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs).[3][4] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more toxic double-strand breaks (DSBs).[2][3] In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[3]
FEN1 is a key enzyme involved in Okazaki fragment maturation during DNA replication and in the long-patch base excision repair (LP-BER) pathway.[5][6][7] FEN1 removes 5' flaps of DNA that are generated during these processes.[5] Inhibition of FEN1 leads to the persistence of these flaps, which can cause replication fork stalling and collapse, ultimately resulting in DSBs.[8]
The synergistic effect of combining a FEN1 inhibitor like this compound with a PARP inhibitor like olaparib stems from their complementary roles in inducing and preventing the repair of DNA damage. By simultaneously blocking two distinct DNA repair pathways, the combination leads to an overwhelming accumulation of DNA damage, pushing cancer cells beyond their repair capacity and into apoptosis.[9][10] Preclinical studies have shown that targeting FEN1 can enhance the efficacy of PARP inhibitors, particularly in triple-negative breast cancer (TNBC) cell lines, including those that have acquired resistance to PARP inhibitors.[9][10][11]
Signaling Pathway of FEN1 and PARP in DNA Repair
The following diagram illustrates the key roles of FEN1 and PARP in DNA repair and how their simultaneous inhibition leads to synthetic lethality.
Quantitative Assessment of Synergy
The synergy between this compound and olaparib can be quantitatively assessed using the Combination Index (CI), calculated using the Chou-Talalay method.[12][13] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[14][15]
While specific data for this compound in combination with olaparib is emerging, studies with other potent FEN1 inhibitors like LNT1 and BSM-1516 have demonstrated strong synergy with PARP inhibitors in various cancer cell lines.[9][16][17]
Table 1: Synergistic Effects of FEN1 and PARP Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | FEN1 Inhibitor | PARP Inhibitor | Combination Index (CI) | Outcome | Reference |
| HCC1395-OlaR | Triple-Negative Breast Cancer (Olaparib-Resistant) | LNT1 | Talazoparib | 0.20 | Strong Synergy | [9][10][11] |
| DLD1 (BRCA2 deficient) | Colorectal Cancer | BSM-1516 | Olaparib | < 1 (Strong Synergy) | Enhanced Sensitivity | [16][17] |
| Multiple TNBC Cell Lines | Triple-Negative Breast Cancer | LNT1 | Talazoparib | Synergistic in 7/10 cell lines | Enhanced Efficacy | [9][10] |
Experimental Data and Protocols
The synergistic effects of this compound and olaparib can be evaluated through a series of in vitro experiments.
Cell Viability Assays
Objective: To determine the effect of single-agent and combination treatments on cell proliferation and viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[18]
-
Drug Treatment: Cells are treated with a dilution series of this compound, olaparib, and the combination of both drugs at a constant ratio.
-
Incubation: Plates are incubated for 72 hours.[18]
-
Viability Assessment: Cell viability is measured using assays such as MTT, CellTiter-Glo, or Resazurin, which quantify metabolic activity.[19][20]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is determined, and the Combination Index (CI) is calculated using software like CompuSyn.[12]
Apoptosis Assays
Objective: To confirm that the observed decrease in cell viability is due to the induction of apoptosis.
Protocol:
-
Treatment: Cells are treated with this compound, olaparib, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Staining: Cells are stained with Annexin V (an early marker of apoptosis) and Propidium Iodide (PI) or a similar viability dye (to identify necrotic cells).[21][22]
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.[23]
-
Caspase Activity: Alternatively, caspase-3/7 activity, a key indicator of apoptosis, can be measured using a luminescent or fluorescent assay.[24]
DNA Damage Assays
Objective: To measure the extent of DNA damage induced by the combination treatment.
Protocol:
-
Treatment: Cells are treated with the drugs for a shorter duration (e.g., 2-24 hours) to observe the initial DNA damage.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against DNA damage markers such as γH2AX (a marker for DSBs) and RAD51 (a marker for homologous recombination).
-
Microscopy and Quantification: The number of γH2AX and RAD51 foci per cell is quantified using fluorescence microscopy. A significant increase in γH2AX foci in the combination treatment compared to single agents indicates enhanced DNA damage.[25][26]
-
Comet Assay: The alkaline comet assay can be used to visualize and quantify DNA fragmentation in individual cells.[25][26]
Experimental Workflow
The following diagram outlines the typical workflow for assessing the synergy between this compound and olaparib.
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 6. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FEN1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. punnettsquare.org [punnettsquare.org]
- 14. echemi.com [echemi.com]
- 15. biostat.umn.edu [biostat.umn.edu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Cell viability assay for drug synergy [bio-protocol.org]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. biocompare.com [biocompare.com]
- 23. Two optimized combination assays to examine apoptosis pathways in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bmglabtech.com [bmglabtech.com]
- 25. biorxiv.org [biorxiv.org]
- 26. PARP inhibition impedes the maturation of nascent DNA strands during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-4: A Comparative Analysis of In Vitro and In Vivo Efficacy
Flap endonuclease 1 (FEN1) is a critical enzyme involved in maintaining genomic stability through its roles in DNA replication and repair pathways.[1] Its overexpression is linked to various cancers, including breast, ovarian, and lung cancer, making it a promising therapeutic target.[1] FEN1-IN-4 is a small molecule inhibitor of FEN1 that has demonstrated potential in preclinical studies. This guide provides a detailed comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and protocols, and compares its performance with other FEN1 inhibitors.
In Vitro Efficacy of this compound
This compound has shown significant activity in cellular and biochemical assays. It effectively inhibits the nuclease activity of FEN1 and induces cytotoxic effects in cancer cells.
Key In Vitro Effects:
-
Enzymatic Inhibition: this compound is a potent inhibitor of human FEN1 (hFEN1) with an IC50 of 30 nM for the C-terminally truncated hFEN1-336Δ.[2][3]
-
Cytotoxicity: The inhibitor demonstrates cytotoxic and cytostatic effects on breast cancer cells, leading to increased cell death through apoptosis and necrosis.[4]
-
Radiosensitization: this compound has been shown to have radiosensitizing effects, making cancer cells more susceptible to ionizing radiation.[4] This is achieved by impairing the DNA damage repair mechanisms.[5]
-
DNA Damage: Treatment with this compound leads to an increase in DNA double-strand breaks and micronuclei in breast cancer cells.[4]
-
Cell Cycle Arrest: The inhibitor can cause cell cycle arrest, particularly in the G2/M phase.[4]
-
Inflammasome Inhibition: In primary mouse bone marrow-derived macrophages (BMDMs), 10 µM of this compound inhibits ATP-induced mitochondrial DNA (mtDNA) fragmentation and the release of cytosolic mtDNA.[2][3] It also inhibits the ATP-induced phosphorylation of STING.[2]
| Parameter | Cell Line/System | Concentration | Observed Effect | Reference |
| IC50 | hFEN1-336Δ | 30 nM | Inhibition of FEN1 nuclease activity | [2][3] |
| Cytotoxicity | Breast Cancer Cells | Not Specified | Increased apoptosis and necrosis | [4] |
| Radiosensitization | Breast Cancer Cells | Not Specified | Reduced cell survival fraction after irradiation | [4] |
| DNA Damage | Breast Cancer Cells | Not Specified | Increased γH2AX foci and micronuclei | [4] |
| Cell Cycle | Breast Cancer Cells | Not Specified | G2/M phase arrest | [4] |
| mtDNA Fragmentation | LPS-primed mouse BMDMs | 10 µM | Inhibition of ATP-induced fragmentation | [2][3] |
| STING Phosphorylation | LPS-primed mouse BMDMs | 10 µM | Inhibition of ATP-induced phosphorylation | [2] |
In Vivo Efficacy of this compound
Preclinical studies in animal models have demonstrated the in vivo activity of this compound, particularly in models of inflammation and cancer.
Key In Vivo Effects:
-
Anti-inflammatory Activity: In a mouse model of alum-induced peritonitis, this compound administered at 40 mg/kg decreased peritoneal levels of IL-1β and reduced the infiltration of neutrophils and monocytes.[2]
-
Radiosensitization in Tumors: In a cervical cancer xenograft model, a FEN1 inhibitor enhanced the sensitivity of the tumor to ionizing radiation.[5] While the specific inhibitor was SC13 in this study, it highlights the potential of FEN1 inhibitors, including this compound, in combination with radiotherapy.
| Parameter | Animal Model | Dosage | Observed Effect | Reference |
| Anti-inflammatory | Alum-induced peritonitis in mice | 40 mg/kg | Decreased IL-1β, reduced neutrophil and monocyte infiltration | [2] |
| Tumor Radiosensitization | Cervical cancer xenograft in nude mice | 200 µg (for SC13) | Enhanced sensitivity to ionizing radiation (10 Gy) | [5] |
Comparison with Other FEN1 Inhibitors
Several other small molecule inhibitors of FEN1 have been developed and evaluated.
| Inhibitor | In Vitro Potency (IC50) | Key In Vitro Findings | Key In Vivo Findings | Reference |
| This compound | 30 nM (hFEN1-336Δ) | Cytotoxic, radiosensitizing, inhibits inflammasome | Reduces inflammation in peritonitis model | [2][4] |
| BSM-1516 | 7 nM | ~65-fold more potent against FEN1 than Exo1. Induces cell cycle arrest and DNA damage in BRCA2-deficient cells. | Properties suitable for in vivo testing. | [6] |
| SC13 | Not Specified | Sensitizes cervical cancer cells to radiotherapy and paclitaxel. | Enhances IR sensitivity in cervical cancer xenografts. | [5][7] |
| C8 | Not Specified | Selectively kills BRCA2-mutant ovarian cancer cells. | Reduced growth of drug-sensitive tumors in mice. | [8] |
| N-hydroxyurea compounds | Not Specified | Induce DNA damage response and cell death. | Compound #8 slowed tumor growth in HCT116 and HCC1806 xenografts. | [7][9] |
| Myricetin | Not Specified | A flavonoid that acts as a FEN1 inhibitor. | Not Specified | [7] |
Experimental Protocols
In Vitro FEN1 Inhibition Assay
-
Protein Purification: Purify recombinant human FEN1 protein.
-
Substrate Preparation: A 5'-fluorescein-labeled double-flap DNA substrate is used.[10]
-
Reaction Mixture: The reaction buffer contains Tris-HCl, NaCl, DTT, BSA, and MgCl2.
-
Assay Procedure:
-
Incubate purified FEN1 with varying concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding the DNA substrate.
-
Incubate at 37°C.
-
Stop the reaction by adding a stop solution (e.g., formamide with EDTA).
-
-
Analysis: Separate the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize and quantify the cleaved and uncleaved substrate using a fluorescence imager. Calculate the IC50 value from the dose-response curve.
Clonogenic Survival Assay
-
Cell Seeding: Plate a known number of cancer cells (e.g., breast cancer cell lines) into multi-well plates.
-
Treatment: Treat the cells with different concentrations of this compound, ionizing radiation, or a combination of both.
-
Incubation: Incubate the cells for a period that allows for colony formation (typically 7-14 days).
-
Staining: Fix the colonies with a solution like methanol and stain with crystal violet.
-
Analysis: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells). Calculate the survival fraction for each treatment group relative to the untreated control.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HeLa cells) into the flank of immunodeficient mice (e.g., nude mice).[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomly assign the mice to different treatment groups: vehicle control, FEN1 inhibitor alone, ionizing radiation alone, and combination therapy.
-
Drug Administration: Administer the FEN1 inhibitor (e.g., intraperitoneally) according to the predetermined schedule and dosage.
-
Irradiation: Expose the tumors to a specified dose of ionizing radiation.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Signaling Pathways and Experimental Workflows
Caption: Role of FEN1 in DNA replication and repair pathways.
Caption: Workflow for evaluating FEN1 inhibitors.
Caption: Synthetic lethality in HR-deficient cells.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 5. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 10. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-4 in the Landscape of DNA Repair Inhibitors: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced differences between DNA repair inhibitors is paramount for advancing therapeutic strategies. This guide provides a comprehensive head-to-head comparison of FEN1-IN-4 with other key DNA repair inhibitors, supported by experimental data and detailed protocols.
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it an attractive target in oncology.[1] this compound is a known inhibitor of human FEN1, demonstrating potential in cancer therapy, particularly in combination with other DNA damage response (DDR) inhibitors.[2][3] This guide will objectively compare this compound with other inhibitors targeting FEN1, as well as inhibitors of Poly (ADP-ribose) polymerase (PARP), Ataxia Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PKcs).
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency (IC50) of this compound and other selected DNA repair inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% and are a key metric for comparing the potency of different compounds.
| FEN1 Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular EC50 (nM) | Key Findings |
| This compound | FEN1 | 30[2] | Not widely reported | Inhibits FEN1 nuclease activity.[2] |
| BSM-1516 | FEN1 | 7[4][5][6] | 24 (CETSA)[4][5][6] | Highly potent and selective for FEN1 over EXO1 (~65-fold).[4][5] |
| LNT1 (FEN1-IN-1) | FEN1, EXO1 | 11[7][8] | Not widely reported | Potent inhibitor of both FEN1 and EXO1.[7] |
| PARP Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (µM) | Cell Line(s) |
| Olaparib | PARP1, PARP2 | 1-5 | 0.0042 - 19.8[9] | Various breast and colorectal cancer cell lines.[3][9] |
| Rucaparib | PARP1, PARP2, PARP3 | PARP1: 0.8, PARP2: 0.5, PARP3: 28[10] | 2.5 - >15[11] | Various ovarian cancer cell lines.[11] |
| Talazoparib | PARP1, PARP2 | PARP1: 0.57[12] | 0.0002 - 16.6[12][13] | Various breast and pediatric cancer cell lines.[12][13] |
| Niraparib | PARP1, PARP2 | PARP1: 3.8, PARP2: 2.1[14] | 0.015 - 50[15][16] | Various pancreatic and ovarian cancer cell lines.[15][16] |
| ATR Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Key Findings |
| Ceralasertib (AZD6738) | ATR | 1[17][18] | 74[17] | Orally active and bioavailable.[17] |
| Berzosertib (VE-822) | ATR, ATM | ATR: 19, ATM: 2600[19][20] | Not widely reported | Selective for ATR over ATM.[20] |
| Elimusertib (BAY-1895344) | ATR | 7[21][22][23] | 78 (median)[21][22] | Highly selective and orally available.[21] |
| M4344 (VX-803) | ATR | <0.15 (Ki)[24] | 8[25][24] | Potently inhibits ATR-driven Chk1 phosphorylation.[25] |
| DNA-PKcs Inhibitor | Target(s) | Biochemical IC50 (nM) | Key Findings |
| NU7441 (KU-57788) | DNA-PKcs | 14[1][2][26][27][28] | Highly potent and selective inhibitor of the NHEJ pathway.[2] |
| M3814 (Peposertib) | DNA-PKcs | 2.4 | Potent and selective, currently in clinical trials. |
Synergistic Interactions
A key strategy in cancer therapy is the use of combination treatments to enhance efficacy and overcome resistance. FEN1 inhibitors have demonstrated significant synergy with other DNA repair inhibitors, particularly PARP and ATR inhibitors. This synthetic lethality approach is especially promising in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
For instance, the combination of the FEN1 inhibitor BSM-1516 with PARP inhibitors has been shown to enhance the antiproliferative effect by up to 100-fold in certain cancer models.[5][6] Similarly, strong synergistic effects have been observed when FEN1 inhibitors are combined with ATR inhibitors.[5] The combination index (CI) is a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. While specific CI values are not always reported, the qualitative evidence for synergy between FEN1 inhibitors and other DDR inhibitors is strong.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are representative protocols for assays commonly used to evaluate DNA repair inhibitors.
FEN1 Nuclease Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of FEN1 by detecting the cleavage of a fluorescently labeled DNA substrate.
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate (e.g., with a 5' fluorophore and a 3' quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
Test inhibitors (e.g., this compound)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer and FEN1 enzyme at the desired concentration.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the fluorescent DNA substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity in each well using a plate reader. Increased fluorescence indicates cleavage of the substrate and FEN1 activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[18]
DNA Damage Quantification (γH2AX Immunofluorescence Assay)
This assay quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylation of histone H2AX (γH2AX), a marker of DNA damage.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with the test inhibitors to induce DNA damage.
-
Fix the cells with fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.[29][27][28]
Mandatory Visualizations
DNA Damage Response and Repair Pathways
Caption: Key DNA damage response pathways and the targets of various inhibitors.
Experimental Workflow for Synergy Testing
Caption: A typical workflow for evaluating the synergistic effects of DNA repair inhibitors.
Logical Relationship of FEN1 and PARP Inhibition
Caption: The synergistic effect of FEN1 and PARP inhibition leading to cell death.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blacksmithmedicines.com [blacksmithmedicines.com]
- 6. FEN1 is critical for rapid single-strand break repair in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
- 11. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mythreyaherbal.com [mythreyaherbal.com]
- 17. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. crpr-su.se [crpr-su.se]
- 28. protocols.io [protocols.io]
- 29. scitcentral.com [scitcentral.com]
Unveiling a Promising Anti-Cancer Strategy: Validation of FEN1-IN-4's Synthetic Lethal Interactions in BRCA-Deficient Cells
A deep dive into the targeted cancer therapy approach of synthetic lethality, this guide provides a comprehensive comparison of FEN1-IN-4 and other Flap Endonuclease 1 (FEN1) inhibitors in exploiting the vulnerabilities of BRCA-deficient cancer cells. Through a meticulous review of experimental data and detailed protocols, we illuminate the potential of FEN1 inhibition as a potent and selective anti-cancer strategy.
The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has emerged as a powerful paradigm in cancer therapeutics. This is particularly relevant for cancers harboring mutations in the breast cancer susceptibility genes, BRCA1 and BRCA2. These genes are critical for the error-free repair of DNA double-strand breaks through homologous recombination (HR).[1][2][3] Cells with defective BRCA genes become heavily reliant on alternative, more error-prone DNA repair pathways for survival.
One such key player in DNA replication and repair is Flap Endonuclease 1 (FEN1), a structure-specific nuclease involved in Okazaki fragment maturation during DNA replication and in long-patch base excision repair (LP-BER).[4][5][6] Inhibition of FEN1 in BRCA-deficient cells creates a scenario of dual DNA repair pathway failure, leading to the accumulation of cytotoxic DNA damage and, ultimately, selective cell death.[7][8][9] This synthetic lethal relationship forms the basis for the therapeutic potential of FEN1 inhibitors.
This guide focuses on this compound, a known inhibitor of FEN1, and compares its efficacy and mechanism of action with other reported FEN1 inhibitors in the context of BRCA-deficient cancers.
Comparative Efficacy of FEN1 Inhibitors in BRCA-Deficient Cells
The selective killing of cancer cells with BRCA mutations is a critical benchmark for the therapeutic potential of FEN1 inhibitors. The following table summarizes the in vitro efficacy of this compound and other notable FEN1 inhibitors in BRCA-deficient cell lines compared to their BRCA-proficient counterparts.
| Inhibitor | Target | IC50 (FEN1) | Cell Line (BRCA-deficient) | Effect in BRCA-deficient cells | Cell Line (BRCA-proficient) | Effect in BRCA-proficient cells | Reference |
| This compound | FEN1 | 30 nM (for hFEN1-336Δ) | Not explicitly tested in direct comparison in cited literature | Expected to induce synthetic lethality based on mechanism | Not explicitly tested in direct comparison in cited literature | Expected to have minimal effect at therapeutic concentrations | [10][11] |
| C8 | FEN1 | Not specified | PEO1 (BRCA2-mutant) | Preferentially killed | PEO4 (BRCA2-revertant) | Less sensitive | [7][8] |
| BSM-1516 | FEN1 | 7 nM | DLD1 (BRCA2-deficient) | ~15-fold more sensitive (EC50 of 350 nM) | DLD1 (BRCA2-wild-type) | Less sensitive (EC50 of 5 µM) | [12] |
| SMD2485 | FEN1 | Not specified | UWB1.289 (BRCA1-deficient) | Sensitive | OV90 (BRCA1-proficient) | Resistant | [13] |
| N-hydroxyurea inhibitors | FEN1 | Varies | Colorectal and gastric cell-lines with MSI | Enriched for cellular sensitivity | Not specified | Not specified | [14][15] |
Mechanism of Synthetic Lethality: A Signaling Pathway Perspective
The synthetic lethal interaction between FEN1 inhibition and BRCA deficiency is rooted in the catastrophic accumulation of unresolved DNA damage. The following diagram illustrates the central signaling pathways involved.
References
- 1. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of BRCA1 and BRCA2 in homologous recombination, DNA replication fidelity and the cellular response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BRCA Tumor Suppressor Network in Chromosome Damage Repair by Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synthetic Lethal Interaction Between BRCA1 and FEN1 in Ovarian Cancer Cells [escholarship.org]
- 14. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling FEN1-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of FEN1-IN-4, a potent inhibitor of human flap endonuclease-1 (hFEN1). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment should be worn at all times.
Essential Personal Protective Equipment:
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of the compound. |
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the work area.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for both safety and experimental accuracy.
Step 1: Preparation and Reconstitution
-
Before handling, ensure all necessary PPE is correctly worn.
-
This compound is typically supplied as a solid. Prepare stock solutions in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For example, a stock solution can be prepared by dissolving the compound in fresh DMSO to a concentration of 46 mg/mL.[1] Note that moisture-absorbing DMSO can reduce solubility.[1]
-
For in vivo studies, further dilutions may be required. For instance, a working solution can be prepared by adding 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of corn oil and mixing thoroughly.[2]
Step 2: Use in Experiments
-
When adding this compound to cell cultures or reaction mixtures, use calibrated micropipettes with filtered tips to ensure accuracy and prevent cross-contamination.
-
For cell-based assays, cells can be treated with the desired concentration of this compound for a specified incubation time, for example, 10 μM for 16 hours.[1][3]
-
All experimental work should be conducted in a designated area, away from general laboratory traffic.
Step 3: Storage
-
Store this compound in a tightly sealed container in a dry, dark place.
-
For short-term storage (days to weeks), maintain at 0 - 4°C.
-
For long-term storage (months to years), store at -20°C.[4]
-
Stock solutions in solvent should be stored at -80°C.[2]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be considered chemical waste.
-
Segregate this waste into clearly labeled, sealed containers.
Step 2: Decontamination
-
Wipe down all work surfaces with an appropriate decontaminating solution after use.
Step 3: Final Disposal
-
Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocol: FEN1 Inhibitor Screening Assay
This protocol outlines a fluorescence-based assay to screen for inhibitors of FEN1 activity.
Principle: In the absence of an inhibitor, FEN1 cleaves a 5' flap from a DNA substrate, separating a fluorophore from a quencher and resulting in an increase in fluorescence.[5]
Materials:
-
FEN1 enzyme
-
Fluorescently labeled DNA substrate (e.g., with a 6-FAM fluorophore and a BHQ-1 quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound (as a control inhibitor)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of the test compounds and this compound in the assay buffer.
-
In a 384-well plate, add the FEN1 enzyme to each well, except for the no-enzyme control wells.
-
Add the test compounds or control inhibitor to the appropriate wells.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals over a set period (e.g., 30 minutes).[6]
-
The rate of increase in fluorescence is proportional to FEN1 activity. A decrease in the rate indicates inhibition.
FEN1 Signaling Pathway in DNA Repair
FEN1 plays a crucial role in maintaining genomic stability through its involvement in several DNA repair and replication pathways.[7][8] Inhibition of FEN1 disrupts these processes, leading to an accumulation of DNA damage and potentially cell death.
Caption: FEN1's role in DNA replication and repair and the effect of its inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
